molecular formula C12H11BrS B14338758 2-(2-Bromophenyl)-3,5-dimethylthiophene CAS No. 106183-35-1

2-(2-Bromophenyl)-3,5-dimethylthiophene

Cat. No.: B14338758
CAS No.: 106183-35-1
M. Wt: 267.19 g/mol
InChI Key: SLCBSUQDJQNURZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3,5-dimethylthiophene is a brominated thiophene derivative of significant interest in medicinal chemistry and materials science research. Thiophene-based compounds are a vital class of heterocyclic molecules known for their diverse therapeutic applications and utility in synthetic chemistry . Research Applications and Value: This compound serves as a versatile synthetic intermediate. The bromophenyl and dimethylthiophene structure is a key scaffold in exploring new pharmacological activities. Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them crucial anchors in the search for new lead molecules . Furthermore, structurally similar bromophenyl-thiophene compounds have been characterized using single-crystal X-ray diffraction studies, confirming their stable crystalline configurations, which is valuable for research in material science . Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

CAS No.

106183-35-1

Molecular Formula

C12H11BrS

Molecular Weight

267.19 g/mol

IUPAC Name

2-(2-bromophenyl)-3,5-dimethylthiophene

InChI

InChI=1S/C12H11BrS/c1-8-7-9(2)14-12(8)10-5-3-4-6-11(10)13/h3-7H,1-2H3

InChI Key

SLCBSUQDJQNURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C2=CC=CC=C2Br)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Bromophenyl)-3,5-dimethylthiophene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-3,5-dimethylthiophene, a biaryl heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While not extensively documented as a standalone entity, its structural motifs—a substituted thiophene ring linked to a functionalized phenyl group—position it as a highly valuable intermediate for organic synthesis and a promising scaffold in drug discovery. This document outlines the molecule's structural and physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and explores its potential applications as a versatile building block for advanced therapeutic agents. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage substituted thiophene scaffolds in their work.

Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, with thiophene and its derivatives holding a privileged position.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[1] Its inclusion in a molecular structure can significantly enhance drug-receptor interactions, modulate physicochemical properties like solubility and metabolism, and contribute to a favorable safety profile.[1] Thiophene-based molecules have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiplatelet effects.[2] Prominent drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine feature a core thiophene structure, underscoring its therapeutic relevance.[1][3] The compound this compound serves as a strategic intermediate, combining the established biological importance of the dimethylthiophene core with the synthetic versatility of a bromophenyl group, opening avenues for the creation of complex, multi-functionalized molecules.

Molecular Profile of this compound

Chemical Structure and Nomenclature

The molecule consists of a central thiophene ring substituted at the 2-position with a 2-bromophenyl group, and at the 3- and 5-positions with methyl groups.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁BrS

  • Molecular Weight: 267.18 g/mol

Physicochemical Properties (Predicted and Analog-Based)

Direct experimental data for this specific compound is limited. The following properties are estimated based on its structure and data from analogous compounds such as 2-bromothiophene and 2,5-dimethylthiophene.[4][5]

PropertyPredicted/Estimated ValueRationale / Analog Compound Data
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar biaryl thiophenes.
Boiling Point > 200 °C (at 760 mmHg)Higher than 2-bromothiophene (153.5 °C) and 2,5-dimethylthiophene (~136 °C) due to increased molecular weight and van der Waals forces.[4]
Density ~1.4 g/mLHigher than 2,5-dimethylthiophene (~0.99 g/mL) due to the presence of the heavy bromine atom.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene, Acetone).Typical for nonpolar organic compounds.
Refractive Index ~1.6Expected to be elevated due to the presence of sulfur and bromine atoms.
Anticipated Spectroscopic Signature

While an experimental spectrum is not available, the key features of its NMR spectra can be reliably predicted, providing a blueprint for characterization post-synthesis.

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons (Bromophenyl ring): Four protons in the range of δ 7.0-7.8 ppm, likely exhibiting complex multiplet patterns due to ortho-, meta-, and para-coupling.

    • Thiophene Proton (H-4): A singlet at approximately δ 6.5-7.0 ppm.

    • Methyl Protons (C3-CH₃ and C5-CH₃): Two distinct singlets, likely in the range of δ 2.2-2.5 ppm.[6]

  • ¹³C NMR: The spectrum will reveal twelve distinct carbon signals.

    • Aromatic Carbons: Six signals for the bromophenyl ring (δ 120-140 ppm), including the bromine-bearing carbon (C-Br) which would be shifted downfield.

    • Thiophene Carbons: Four signals for the thiophene ring (δ 125-145 ppm).

    • Methyl Carbons: Two signals for the methyl groups, typically appearing upfield (δ 15-20 ppm).

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

Rationale for Method Selection

The formation of the C-C bond between the thiophene and phenyl rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its remarkable reliability, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[7][8] It is the industry-standard for constructing biaryl systems and is perfectly suited for coupling an aryl halide (2-bromo-3,5-dimethylthiophene) with an arylboronic acid (2-bromophenylboronic acid).[9]

Proposed Synthetic Pathway

The synthesis involves a single-step cross-coupling reaction between two commercially available or readily synthesized precursors.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating standard practices for reaction setup, monitoring, and purification to ensure reproducibility and high purity of the final product.

Materials and Reagents:

  • 2-Bromo-3,5-dimethylthiophene (Precursor 1)

  • 2-Bromophenylboronic acid (Precursor 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Sodium Carbonate (Na₂CO₃) (Base)

  • Toluene (Solvent)

  • Deionized Water (Solvent)

  • Ethyl Acetate (for extraction)

  • Hexanes (for extraction & chromatography)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-3,5-dimethylthiophene (1.0 eq), 2-bromophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). To this mixture, add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour, eluting with a 95:5 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution starting with 100% hexanes and gradually increasing polarity with ethyl acetate. Combine the fractions containing the pure product (identified by TLC) and concentrate to yield this compound as a pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar¹-Ar² RedElim->Product_out Product Ar1X 2-Bromo-3,5-dimethylthiophene (Ar¹-X) Ar1X->OxAdd Ar2B 2-Bromophenylboronic acid (Ar²-B(OH)₂) Ar2B->Transmetal Base Base (Na₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3,5-dimethylthiophene to form a Pd(II) complex.

  • Transmetalation: The 2-bromophenyl group is transferred from the boronic acid (activated by the base) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (the dimethylthienyl and bromophenyl groups) are expelled from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Applications in Research and Drug Development

The structure of this compound is not merely a synthetic target but a strategic platform for creating more complex and potentially bioactive molecules.

  • Versatile Biaryl Building Block: The remaining bromine atom on the phenyl ring serves as a reactive handle for a second, distinct cross-coupling reaction. This allows for the regioselective synthesis of terphenyl-like structures or the introduction of other functional groups, making it a powerful tool for building combinatorial libraries.[10]

  • Scaffold for Kinase Inhibitors: Many potent kinase inhibitors, a cornerstone of modern cancer therapy, are built upon heterocyclic biaryl scaffolds.[11] The thiophene ring can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. This molecule provides a ready-made core that can be further elaborated to target specific kinases.[3]

  • Precursor for Novel Bioactive Compounds: Thiophene derivatives are known to exhibit a wide range of biological activities.[12] This compound can serve as a starting point for the synthesis of novel analogs to be screened for antimicrobial, anti-inflammatory, or CNS activity.[2][13] Its structure provides a rigid scaffold that is often beneficial for potent receptor binding.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, related organobromine and thiophene compounds can be harmful if swallowed and may cause skin and eye irritation.[14][15] Refer to the Safety Data Sheet (SDS) for the starting materials for detailed handling information.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical intermediate. While detailed characterization is not yet prevalent in the literature, its logical synthesis via the robust Suzuki-Miyaura coupling makes it readily available to the research community. Its inherent structural features—a biologically relevant dimethylthiophene core and a functionalizable bromophenyl group—make it an attractive starting point for the development of novel small molecules in medicinal chemistry, materials science, and beyond. This guide provides the foundational knowledge and practical methodology for scientists to synthesize, characterize, and strategically deploy this promising compound in their research endeavors.

References

  • Supplementary Information. (n.d.). Google Search. Retrieved February 12, 2026.
  • Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 2-BROMO-3,5-DIMETHYLTHIOPHENE. (n.d.). Research Scientific. Retrieved February 12, 2026, from [Link]

  • 2-Bromothiophene | C4H3BrS | CID 13851. (n.d.). PubChem - NIH. Retrieved February 12, 2026, from [Link]

  • 2-Bromo-3,5-dimethylthiophene - High purity | EN. (n.d.). Georganics. Retrieved February 12, 2026, from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (n.d.). Google Patents.
  • 3-Bromo-2,5-dimethylthiophene | C6H7BrS | CID 638585. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 2-Bromothiophene. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • 2-(Bromomethyl)thiophene | C5H5BrS | CID 11829978. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Amazon S3. Retrieved February 12, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • CN103819449A - Preparation method for 2-bromothiophene. (n.d.). Google Patents.
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • (PDF) Applications substituted 2-aminothiophenes in drug design. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 2,5-Dimethylthiophene | C6H8S | CID 12514. (n.d.). PubChem - NIH. Retrieved February 12, 2026, from [Link]

  • 2,4-Dimethylthiophene | C6H8S | CID 34296. (n.d.). PubChem - NIH. Retrieved February 12, 2026, from [Link]

  • A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Thiophene, 2,4-dimethyl-. (n.d.). the NIST WebBook. Retrieved February 12, 2026, from [Link]

Sources

Solubility & Processing of Brominated Phenyl-Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Brominated Phenyl-Thiophene Conjugates in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists

Executive Summary: The Halogen Paradox

Brominated phenyl-thiophene conjugates represent a critical class of intermediates in the synthesis of organic semiconductors (OSCs), phosphorescent emitters, and bioactive pharmacophores. The introduction of bromine atoms serves a dual purpose: it modulates the frontier molecular orbitals (HOMO/LUMO levels) and provides a reactive handle for cross-coupling (e.g., Suzuki-Miyaura, Stille).

However, these benefits come with a processability penalty . Bromination significantly alters the solid-state packing of these conjugates, often inducing strong halogen bonding (


 or 

) that drastically reduces solubility in common organic solvents. This guide provides a mechanistic understanding of these solubility shifts and offers a validated framework for solvent selection and purification.

Molecular Architecture & Solubility Physics

The Impact of Bromination on Crystal Lattice Energy

Solubility is fundamentally a competition between Solvent-Solute interactions (


) and the Lattice Energy  of the solid. For phenyl-thiophene conjugates, the rigid backbone already encourages 

stacking.
  • Heavy Atom Effect: Bromine (Atomic Mass ~79.9) increases the molecular weight and density, reducing the entropic gain of dissolution.

  • Halogen Bonding: Unlike fluorine, bromine is polarizable and possesses a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis. This allows it to act as a Lewis acid, forming strong directional non-covalent bonds with Lewis bases (like the

    
    -electron cloud of a neighboring thiophene ring).
    
    • Result: This "interlocking" of molecules increases the energy required to break the crystal lattice, necessitating higher processing temperatures or more polarizable solvents.

Hansen Solubility Parameters (HSP) Framework

To predict solubility, we utilize the Hansen Solubility Parameters, which decompose the cohesive energy density into three components:

  • 
    : Dispersion forces (London forces)
    
  • 
    : Polar forces (Dipole-dipole)
    
  • 
    : Hydrogen bonding forces
    

Target Profile for Brominated Phenyl-Thiophenes: These molecules are dominated by Dispersion (


)  and moderate Polarity (

)
, with negligible Hydrogen Bonding (

).
ParameterTypical Range (

)
Explanation

(Dispersion)
18.0 – 22.0High due to the large, polarizable electron cloud of the conjugated system and bromine atoms.

(Polarity)
4.0 – 8.0Moderate due to the dipole moment created by the C-Br and C-S bonds.

(H-Bonding)
0 – 3.0Very low. Solvents with high

(e.g., Methanol, Water) will act as anti-solvents.

Solvent Selection Strategy

The "Like Dissolves Like" Matrix

Based on the HSP profile, the following solvents are categorized by their efficacy.

Table 1: Solvent Compatibility Matrix

TierSolvent ClassExamplesMechanism of Action
Tier 1 (Primary) Chlorinated AromaticsChlorobenzene (CB), 1,2-Dichlorobenzene (o-DCB)Excellent match for

and

. High boiling points allow high-temp processing to overcome lattice energy.
Tier 2 (Secondary) Chlorinated AliphaticsChloroform (

), Dichloromethane (DCM)
Good solubility at room temp, but high volatility can cause rapid precipitation/film defects.
Tier 3 (Process) Non-Polar AromaticsToluene, XyleneUseful for recrystallization. Solubility drops significantly upon cooling (steep solubility curve).
Tier 4 (Anti-Solvent) Polar ProticMethanol, Ethanol, IsopropanolHigh

forces precipitation. Used for washing and crash-out purification.
Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Synthesis vs. Purification).

SolventSelection Start Start: Brominated Conjugate Goal Define Goal Start->Goal Synth Synthesis/Reaction Goal->Synth Reaction Medium Purify Purification/Crystallization Goal->Purify Isolation Solv_HighBP High BP / High Dispersion (Chlorobenzene, o-DCB) Synth->Solv_HighBP If T > 60°C Solv_Volatile High Volatility (Chloroform, DCM) Synth->Solv_Volatile If T < 40°C Solv_Anti Anti-Solvent Pair (Toluene + Methanol) Purify->Solv_Anti Recrystallization Process_Heat Process: Heat to >80°C Solv_HighBP->Process_Heat Process_Room Process: Ambient Temp Solv_Volatile->Process_Room

Figure 1: Decision tree for solvent selection based on processing requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To quantify the saturation limit of a specific conjugate in a target solvent.

  • Preparation: Weigh 50 mg of the dry brominated conjugate (

    
    ) into a 4 mL vial.
    
  • Addition: Add 1.0 mL of the target solvent.

  • Saturation:

    • Seal the vial and sonicate for 10 minutes at 40°C.

    • Place in a thermal shaker at the target measurement temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (rotary evaporator or nitrogen stream) and dry the residue under vacuum (0.1 mbar) for 4 hours.

  • Measurement: Weigh the vial with the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Dual-Solvent Recrystallization

Objective: To leverage the steep solubility curve of brominated conjugates for high-purity isolation.

  • Dissolution: Dissolve the crude brominated mixture in the minimum amount of boiling Chlorobenzene or Toluene (Tier 1/3).

    • Tip: If the solution is dark, treat with activated charcoal and filter while hot.

  • Nucleation: Remove from heat and allow to cool slowly to room temperature. Do not place directly on ice, as this traps impurities.

  • Anti-Solvent Addition (Optional): If crystallization is poor, add hot Ethanol (Tier 4) dropwise until persistent turbidity is observed, then reheat to clarify and cool again.

  • Harvesting: Collect crystals via vacuum filtration. Wash the cake with cold Methanol to remove surface impurities.

Visualization: Recrystallization Workflow

Recrystallization Crude Crude Mixture Dissolve Dissolve in Hot Solvent (Toluene/CB @ 80-100°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Remove particulates Cool Slow Cooling (RT -> 4°C) Filter->Cool Precip Crystallization Cool->Precip Wash Wash with Cold MeOH Precip->Wash Vacuum Filtration Pure Pure Crystals Wash->Pure

Figure 2: Step-by-step workflow for the purification of brominated phenyl-thiophenes.

Case Study Data: Brominated Thiophene-Phenylene Co-Oligomers (TPCOs)

The following data summarizes the solubility trends for a representative series of TPCOs. Note the drastic reduction in solubility upon bromination compared to the parent hydrocarbon.

Table 2: Solubility Comparison (at 25°C)

CompoundStructureSolubility in

(mg/mL)
Solubility in Toluene (mg/mL)Notes
P-T-P Phenyl-Thiophene-Phenyl> 50> 30Highly soluble, flexible.
Br-P-T-P-Br 4-Bromo-P-T-P-4-Bromo~ 15~ 5Terminal bromines increase stacking.
P-T(Br,Br)-P P-2,5-DibromoThiophene-P< 2< 1Core bromination causes twisting but high density; very poor solubility.
Alkyl-P-T-P-Br Hexyl-P-T-P-Br> 100> 80Alkyl chains disrupt packing, restoring solubility.

Data synthesized from general trends in oligothiophene literature [1, 2].

References

  • Solid–Liquid–Gas Phase Equilibria for Small Phenylene-Thiophene Co-Oligomers. Journal of Chemical & Engineering Data. [Link]

  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science. [Link][1]

  • A new expanded solubility parameter approach. International Journal of Pharmaceutics. [Link]

  • Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor. Journal of Materials Chemistry C. [Link]

  • Recrystallization Techniques for Purification. University of Rochester, Dept of Chemistry. [Link]

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Technical Guide: Comparative Analysis of 2-(2-Bromophenyl) and 2-(4-Bromophenyl) Thiophene Isomers

[1]

Executive Summary

The structural isomerism between 2-(2-bromophenyl)thiophene (Ortho-isomer) and 2-(4-bromophenyl)thiophene (Para-isomer) represents a classic case study in how steric hindrance dictates functional material performance.[1] While chemically identical in atomic composition (

1

This guide provides a rigorous technical breakdown for researchers utilizing these motifs in organic photovoltaics (OPV), organic field-effect transistors (OFETs), and medicinal chemistry.[1] We focus on the causality between the "Ortho-Twist" and conjugation efficiency, alongside a robust, self-validating protocol for their chemoselective synthesis.

Part 1: Structural & Conformational Analysis

The defining differentiator between these isomers is the dihedral angle (


The Ortho-Effect (Steric Inhibition of Resonance)

In 2-(2-bromophenyl)thiophene , the bromine atom at the ortho position creates a significant Van der Waals repulsion against the thiophene ring (specifically the Sulfur lone pairs or the C3-Hydrogen).

  • Consequence: To relieve this strain, the molecule rotates around the C-C single bond, adopting a highly twisted conformation.

  • Dihedral Angle: Typically

    
     in solution.[1]
    
  • Electronic Impact: The twist breaks the planarity required for effective

    
    -conjugation, effectively isolating the two aromatic systems electronically.
    
The Para-Planarity

In 2-(4-bromophenyl)thiophene , the bromine is remote from the inter-ring bond.

  • Consequence: The molecule can adopt a near-planar conformation (

    
    ), maximized by crystal packing forces.[1]
    
  • Electronic Impact: Extended

    
    -conjugation allows for delocalization of electrons across the entire biaryl backbone, lowering the HOMO-LUMO gap.
    
Comparative Data Table
Feature2-(2-Bromophenyl)thiophene (Ortho)2-(4-Bromophenyl)thiophene (Para)
Steric Hindrance High (Br vs. Thiophene)Low (H vs. Thiophene)
Conformation Twisted (Non-planar)Planar / Quasi-planar
UV-Vis Absorption Blue-shifted (Hypsochromic)Red-shifted (Bathochromic)
Crystal Packing Disordered / Amorphous tendenciesOrdered / Herringbone (

-stacking)
Solubility Higher (due to lower stacking energy)Lower (due to strong

-stacking)
Melting Point LowerHigher (

)

Part 2: Visualization of Steric & Electronic Pathways

The following diagram illustrates the causal relationship between the steric position of the bromine atom and the resulting optoelectronic properties.

IsomerLogiccluster_0Ortho-Isomer (2-Bromo)cluster_1Para-Isomer (4-Bromo)Ortho_StructBr at Ortho PositionSteric_ClashHigh Steric Clash(Br vs S/H)Ortho_Struct->Steric_ClashTwistLarge Dihedral Angle(>50°)Steric_Clash->TwistBroken_ConjBroken ConjugationTwist->Broken_ConjBlue_ShiftHigh Band Gap(Blue Shift)Broken_Conj->Blue_ShiftPara_StructBr at Para PositionMin_StericMinimal Steric ClashPara_Struct->Min_StericPlanarPlanar Conformation(<30°)Min_Steric->PlanarFull_ConjExtended ConjugationPlanar->Full_ConjRed_ShiftLow Band Gap(Red Shift)Full_Conj->Red_Shift

Figure 1: Logical flow detailing how steric positioning of the Bromine atom dictates conformational geometry and subsequent electronic properties.

Part 3: Chemoselective Synthesis Protocol

Synthesizing these molecules requires chemoselectivity .[1] We cannot simply react a dibromobenzene with a thiophene boronic acid, as this would lead to a mixture of mono- and bis-coupled products and polymerization.

The Solution: Use 1-Bromo-X-Iodobenzene . Palladium undergoes oxidative addition into the C-I bond much faster than the C-Br bond. This allows us to couple the thiophene exclusively at the Iodo-position, leaving the Bromine intact for future functionalization.

Reaction Scheme
1
Detailed Methodology (Self-Validating Protocol)

Reagents:

  • Aryl Halide: 1-Bromo-2-iodobenzene (for Ortho) OR 1-Bromo-4-iodobenzene (for Para) (1.0 eq)[1]

  • Boronic Acid: 2-Thiopheneboronic acid (1.1 eq)[1]

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution)[1]
    
  • Solvent: Toluene/Ethanol (4:1 ratio) or Dimethoxyethane (DME)[1]

Step-by-Step Protocol:

  • Degassing (Critical Step):

    • Why:

      
       induces homocoupling of boronic acids and oxidizes the Pd(0) catalyst.[1]
      
    • Action: Combine solvents and base in the reaction flask. Sparge with Argon or Nitrogen for 20 minutes before adding catalyst.

  • Catalyst Addition:

    • Add the Aryl Halide and Boronic Acid.[2][3]

    • Add

      
       quickly under a counter-flow of inert gas.[1]
      
    • Validation: Solution should turn yellow/orange.[1] If it turns black immediately, your solvent was not degassed properly (Pd precipitation).[1]

  • Reflux:

    • Heat to

      
       for 12-16 hours.
      
    • Ortho-Specific Note: The ortho-isomer synthesis may require longer reaction times (24h) or a stronger ligand (e.g., S-Phos) due to the steric hindrance at the coupling site.[1]

  • Quench & Workup:

    • Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water and brine.[1]

    • Dry organic layer over

      
      .[1][4]
      
  • Purification:

    • Silica gel column chromatography.[1][4][5]

    • Eluent: Hexanes (The product is non-polar).[1]

    • Validation: Check TLC.[1][5] The product will have a high Rf in Hexanes. Any bis-coupled byproduct (terthiophene derivative) will be more polar and fluorescent.[1]

Synthetic Workflow Diagram

SynthesisStartStart: Reagent SelectionChoiceSelect Isomer TargetStart->ChoiceRouteARoute A: ParaUse 1-Bromo-4-iodobenzeneChoice->RouteARouteBRoute B: OrthoUse 1-Bromo-2-iodobenzeneChoice->RouteBMechMechanism: Chemoselective Oxidative AdditionPd inserts into C-I (Faster) vs C-Br (Slower)RouteA->MechRouteB->MechOrtho_IssueOrtho Constraint:Steric hindrance slows transmetallation.May require S-Phos ligand.RouteB->Ortho_IssueCouplingSuzuki Coupling2-Thiopheneboronic acidPd(PPh3)4, Na2CO3, 90°CMech->CouplingProductFinal Product:Bromine atom remains intactCoupling->ProductOrtho_Issue->Coupling

Figure 2: Chemoselective synthesis pathway exploiting the reactivity difference between Iodine and Bromine.

Part 4: Applications & Implications[6][7][8]

Organic Electronics (OFETs / OLEDs)
  • Para-Isomer: Preferred for charge transport layers.[1] The planarity allows for tight

    
     stacking (herringbone motif), facilitating hole mobility.[1]
    
  • Ortho-Isomer: Used as a "twistron" or steric disruptor.[1] In some OLED emitters, preventing aggregation is necessary to stop fluorescence quenching. The ortho-twist prevents the molecules from stacking too closely.

Medicinal Chemistry (SAR)[1]
  • Metabolic Stability: The para-position is a common site for metabolic oxidation (P450).[1] Blocking it with a Bromine (Para-isomer) can increase half-life.[1]

  • Receptor Fit: The Ortho-isomer provides a "kinked" shape, often required to fit into non-linear hydrophobic pockets in enzymes, whereas the Para-isomer mimics a linear biphenyl structure.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002).[1] Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.[1] Link

  • Hapiot, P., et al. (2001).[1] Electrochemical and Spectroscopic Analysis of Twisted Phenylthiophenes. Journal of Physical Chemistry B. (Contextual grounding on dihedral angles and conjugation).

  • Sigma-Aldrich. (2023).[1][6] Product Specification: 2-(4-Bromophenyl)thiophene.[1][7][6] Link[1]

Literature review of ortho-substituted arylthiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Synthetic Chemists, and Drug Discovery Leads

Executive Summary: The "Ortho-Constraint" Paradigm

In the architecture of bioactive heterocycles and organic semiconductors, the ortho-substituted arylthiophene motif represents a critical intersection of structural rigidity and synthetic challenge. Unlike para- or meta-substituted systems, ortho-substitution introduces significant steric strain across the biaryl axis. This "ortho-constraint" is a double-edged sword: it creates high-energy rotational barriers that can lead to atropisomerism (axial chirality), while simultaneously hindering the metal-catalyzed cross-coupling reactions required to build the scaffold.

This guide moves beyond standard textbook definitions to analyze the mechanistic nuances of synthesizing these sterically congested systems and exploiting their unique conformational properties in drug design and materials science.

Structural Dynamics: Atropisomerism & The Torsion Angle

The bond connecting the thiophene ring to an ortho-substituted aryl group is not a free rotor. The steric clash between the ortho-substituent (e.g., -Me, -Cl, -CF3) and the thiophene heteroatom (or C3-H) forces the system out of planarity.

The Pharmacological Implication

In medicinal chemistry, this twist is not a defect but a design feature. "Locking" the conformation can pre-organize a molecule for binding, reducing the entropic penalty upon docking into a protein pocket (e.g., kinase ATP-binding sites).

  • Class 1 Atropisomers: Rapidly interconverting at physiological temperature (

    
     seconds). Treated as achiral.[1]
    
  • Class 2 Atropisomers: Intermediate stability. Can be troublesome during formulation/storage.

  • Class 3 Atropisomers: Stable rotamers (

    
     years). Must be isolated and treated as distinct chiral drugs.
    
Visualization: Atropisomer Classification Logic

AtropisomerLogic Start Analyze Biaryl Axis (Ortho-Substituted Arylthiophene) RotBarrier Calculate Rotational Energy Barrier (ΔG‡) Start->RotBarrier Class1 Class 1: Unstable ΔG‡ < 20 kcal/mol (Rapid Rotation) RotBarrier->Class1 Low Steric Bulk Class2 Class 2: Intermediate 20 < ΔG‡ < 30 kcal/mol (Slow Interconversion) RotBarrier->Class2 Medium Bulk (e.g., -Cl, -Me) Class3 Class 3: Stable ΔG‡ > 30 kcal/mol (Axially Chiral) RotBarrier->Class3 High Bulk (e.g., -tBu, -I) Action1 Treat as Achiral Single Peak in HPLC Class1->Action1 Action2 Risk of Racemization Monitor Stability Strictly Class2->Action2 Action3 Isolate Enantiomers Develop Asymmetric Synthesis Class3->Action3

Figure 1: Decision tree for classifying atropisomerism risk in ortho-substituted arylthiophenes based on rotational energy barriers.

Synthetic Methodologies: Overcoming the Steric Wall

Constructing the C–C bond between a thiophene and an ortho-substituted benzene is non-trivial due to the "ortho-effect" in Palladium-catalyzed cross-coupling. The rate-limiting step often shifts from oxidative addition to transmetallation or reductive elimination due to steric crowding around the metal center.

Strategy A: Specialized Ligand Systems (Suzuki-Miyaura)

Standard ligands like PPh3 fail here. The solution lies in electron-rich, bulky phosphines that facilitate oxidative addition (electron richness) while creating a pocket that forces reductive elimination (steric bulk).

Comparative Analysis of Ligand Systems:

Ligand SystemMechanism of ActionBest For...Limitations
SPhos / XPhos Buchwald biaryl phosphines. Promotes reductive elimination via LP–Pd interaction.Mono-ortho substitution.Can struggle with tetra-ortho systems.
AntPhos Rigid anthracene backbone.[2] Forms a specific pocket for the substrate.Di-ortho substitution. High steric demand.[2]Higher cost; requires specific activation.
PEPPSI-IPr NHC (Carbene) ligand.[3] Strong

-donor, flexible steric bulk ("wingtip" groups).
Difficult, electron-poor aryl chlorides.Catalyst activation step required.[4]
Strategy B: Direct C–H Arylation

For atom economy, Direct Arylation (DA) avoids the need for thiophene-boronic acids.

  • Mechanism: Concerted Metalation-Deprotonation (CMD).[5]

  • Regioselectivity: A major challenge. The C2 (alpha) position is most acidic and reactive. If the ortho-substituent on the aryl halide is too bulky, it may suppress reaction or force it to the less hindered C5 position.

  • Conditions: Pd(OAc)2, Pivalic acid (catalytic), K2CO3.

Experimental Protocol: Synthesis of Sterically Hindered 2-(2,6-Dimethylphenyl)thiophene

Objective: Couple 2-bromo-1,3-dimethylbenzene (highly hindered) with thiophene-2-boronic acid. Challenge: The two ortho-methyl groups block the approach of the palladium complex.

Protocol (Self-Validating System)

Reagents:

  • Aryl Halide: 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Boronic Acid: Thiophene-2-boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: AntPhos (4 mol%) — Critical for steric tolerance.

  • Base: K3PO4 (3.0 equiv) — Anhydrous is preferred for hindered systems.

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (The "Activation" Step):

    • In a glovebox or under strict Argon, mix Pd(OAc)2 and AntPhos in a small volume of Toluene. Stir for 15 mins at RT.

    • Validation: Solution should turn from orange to a clear/pale yellow, indicating ligation. If black precipitate forms, oxygen was present (Abort).

  • Reaction Assembly:

    • Add the aryl bromide, boronic acid, and finely ground K3PO4 to the reaction vessel.

    • Cannulate the pre-formed catalyst solution into the vessel.

    • Degas the mixture (Freeze-Pump-Thaw x3) to remove trace O2 which kills the active Pd(0) species faster in hindered cycles.

  • Thermal Drive:

    • Heat to 100°C for 12–24 hours.

    • Mechanistic Note: High temperature is required not just for kinetics, but to overcome the rotational barrier required for the reductive elimination transition state.

  • Workup & Purification:

    • Cool, filter through Celite (removes Pd black).

    • Flash Chromatography: Use Hexanes/EtOAc.

    • QC Check: 1H NMR should show the thiophene protons. Crucially, look for the methyl groups; if rotation is slow (atropisomerism), the methyls might appear as distinct peaks or broadened signals depending on the timescale relative to NMR frequency.

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates why bulky ligands are essential for this specific transformation.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Thiophene) OxAdd->TransMet Thiophene-B(OH)2 Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Limiting Step RedElim->Pd0 Regeneration StericBulk1 Ligand Bulk Accelerates Reductive Elim. StericBulk1->RedElim StericBulk2 Ortho-Substituents Hinder Transmetallation StericBulk2->TransMet

Figure 2: Catalytic cycle for hindered Suzuki coupling. Note how ligand bulk (Blue) counteracts the substrate hindrance (Red) to force product release.

Applications in Drug Discovery & Materials[6][7][8][9]

Medicinal Chemistry: The "Bioisostere" Effect

Thiophene is often used as a bioisostere for phenyl rings to improve metabolic stability or alter lipophilicity. However, in ortho-substituted systems, the electronic difference is key.

  • Lone Pair Interaction: The sulfur lone pair can act as a hydrogen bond acceptor, unlike the phenyl ring.

  • Metabolic Blocking: Ortho-substitution (e.g., with Fluorine) blocks metabolic oxidation at the alpha-positions, extending half-life.

  • Case Study: Hsp90 Inhibitors . Diarylpyrazoles containing thiophene moieties show potent anticancer activity.[6] The ortho-substitution on the aryl ring locks the thiophene in a specific twist, optimizing fit into the Hsp90 ATP-binding pocket.

Materials Science: Band Gap Tuning

In conjugated polymers (e.g., P3HT analogs), planarity is usually desired for electron delocalization.

  • The Twist: Ortho-substitution breaks planarity (

    
     torsion).
    
  • The Effect: This increases the band gap (blue shift in absorption) and lowers conductivity.

  • Utility: This is used to tune the color of OLEDs or to disrupt aggregation in solution-processable solar cells, improving solubility.

References

  • Direct Arylation of Thiophene: Majumder, A., et al. "Direct arylation of thiophene with various aryl bromides."[5][7] Angewandte Chemie, 2020.

  • Sterically Hindered Suzuki Coupling (AntPhos): Tang, W., et al. "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling."[2][8] Organic Chemistry Frontiers, 2014.

  • NHC Ligands for Hindered Coupling: Altenhoff, G., et al.[3] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[3] Angewandte Chemie Int.[3] Ed., 2003.[3]

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities."[9] Future Medicinal Chemistry, 2011.

  • Therapeutic Potential of Thiophenes: Mishra, R., et al. "Therapeutic importance of synthetic thiophene."[10] Central European Journal of Chemistry, 2011.

Sources

Methodological & Application

Application Note: High-Efficiency Protocol for Palladium-Catalyzed Cross-Coupling of 2-Bromothiophene and Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of thiophene moieties into drug scaffolds is a critical strategy in medicinal chemistry, often serving as a bioisostere for phenyl rings to improve metabolic stability or potency. However, the Suzuki-Miyaura coupling of 2-bromothiophene presents specific challenges distinct from standard carbocyclic couplings. The electron-rich nature of the thiophene ring and the presence of the sulfur heteroatom can lead to catalyst poisoning (coordination of sulfur to palladium) and competitive protodeboronation of the aryl boronic acid.

This guide details a high-reliability protocol utilizing the Buchwald SPhos Pd G2 precatalyst system. This system is selected for its ability to generate a highly active, monoligated Pd(0) species that is resistant to sulfur poisoning and efficient at sterically demanding couplings. A secondary, cost-effective protocol using Pd(dppf)Cl₂ is provided for routine synthesis.

Mechanistic Insight & Catalyst Selection

The "Sulfur Problem" and Ligand Solution

In standard protocols (e.g., Pd(PPh₃)₄), the sulfur atom in the thiophene ring can compete with phosphine ligands for coordination sites on the Palladium(II) intermediate, leading to the formation of inactive "palladium black" and arrested turnover.

To counteract this, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Steric Bulk: The cyclohexyl groups provide steric protection, preventing the formation of inactive dimer species.

  • Electron Richness: Facilitates the oxidative addition of the electron-rich 2-bromothiophene.

  • G2 Precatalyst: The Generation 2 (G2) precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at room temperature or mild heating, avoiding the induction periods associated with Pd(OAc)₂ + Ligand mixtures.

Catalytic Cycle Visualization

The following diagram illustrates the activation of the G2 precatalyst and the subsequent catalytic cycle, highlighting the critical oxidative addition step.

SuzukiCycle Precat SPhos Pd G2 (Precatalyst) ActiveCat L-Pd(0) (Active Species) Precat->ActiveCat Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Br-Thiophene) ActiveCat->OxAdd + 2-Bromothiophene TransMet Transmetallation (Base + Ar-B(OH)2) OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd Complex RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle of SPhos Pd G2 mediated coupling. The bulky ligand (L) prevents sulfur coordination from the substrate.

Experimental Protocol

Method A: High-Performance (Recommended for Drug Discovery)

Scope: Complex substrates, hindered boronic acids, or reactions requiring high conversion < 4 hours.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Bromothiophene 1.0ElectrophileLiquid, often volatile. Weigh rapidly.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess required to account for protodeboronation.
SPhos Pd G2 0.02 (2 mol%)CatalystAir-stable solid.
K₃PO₄ (Tribasic) 2.0 - 3.0BaseUse finely ground anhydrous powder.
Solvent System N/AMedium1,4-Dioxane : Water (4:1)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • To a reaction vial equipped with a magnetic stir bar, add Aryl Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (0.02 equiv).

    • Critical: If the boronic acid is known to be unstable (e.g., 2-pyridyl or polyfluorinated), increase loading to 2.0 equiv.

    • Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3).

  • Solvent & Substrate Addition:

    • Add 2-Bromothiophene (1.0 equiv) via syringe.

    • Add degassed 1,4-Dioxane and Water (4:1 ratio).[1] A concentration of 0.2 M to 0.5 M with respect to the bromide is ideal.

    • Why Degas? Oxygen promotes homocoupling of the boronic acid (Ar-Ar) and deactivates the Pd(0) species. Sparging with argon for 15 mins is sufficient.

  • Reaction:

    • Heat the block to 80 °C .

    • Stir vigorously (800+ rpm). The biphasic mixture requires good mixing for phase transfer of the base.

    • Monitor: Check TLC or LCMS at 1 hour. SPhos reactions are typically fast.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Method B: Cost-Effective (Routine Building Blocks)

Scope: Simple aryl boronic acids, scale-up >10g where catalyst cost is a factor.

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene : Ethanol (4:1) or DME : Water (3:1)

  • Temp: 90-100 °C (Overnight reaction often required).

  • Note: This method is less tolerant of steric hindrance but robust for standard couplings.

Purification & Isolation Strategy

A common pitfall in thiophene couplings is the co-elution of unreacted 2-bromothiophene with the product, as both are non-polar.

Purification Workflow:

  • Scavenging (Optional): If unreacted bromide persists, add 0.1 equiv of a reactive boronic acid (e.g., phenylboronic acid) and heat for 30 mins to convert it to a more polar biaryl, or use a silica-thiol scavenger resin to remove Pd.

  • Flash Chromatography:

    • Use a Hexane/EtOAc gradient.[4][5]

    • Tip: Thiophene products often fluoresce strongly under UV (254/365 nm).

    • If separation is difficult, switch to Toluene/Heptane as the eluent system; the pi-pi interactions with toluene often resolve thiophene mixtures better than alkane/ester systems.

Self-Validating Troubleshooting Guide

This table allows the researcher to diagnose issues based on observable phenomena.

ObservationDiagnosisCorrective Action
Black precipitate forms immediately Catalyst decomposition ("Pd Black")Oxygen leak or insufficient ligand stabilization. Switch to SPhos Pd G2 or re-degas solvents.
Reaction stalls at 50% conversion Catalyst poisoning or Base depletionAdd 1 mol% fresh catalyst. Ensure K₃PO₄ was anhydrous.
High yield of Ar-Ar (Homocoupling) Oxidative coupling of boronic acidStrict exclusion of Oxygen is required. Reduce catalyst loading.
Product mass M+1 observed (Dehalogenation) Protodeboronation or Hydride transferUse dry dioxane (anhydrous conditions) and switch to CsF or K₃PO₄ (anhydrous) instead of aqueous base.
Boronic acid consumed, Bromide remains Protodeboronation of Boronic AcidAdd boronic acid in portions (e.g., 0.5 equiv every hour) rather than all at once.

Experimental Workflow Diagram

Workflow Setup Setup (Inert Gas, 0.2M Conc) Reaction Reaction (80°C, 1-4 hrs) Setup->Reaction Check Checkpoint (TLC/LCMS) Reaction->Check Check->Reaction Incomplete (+Time/Cat) Quench Workup (EtOAc/Water) Check->Quench Complete Purify Purification (Silica: Tol/Hept) Quench->Purify

Figure 2: Operational workflow for the synthesis and isolation of 2-arylthiophenes.

Safety Considerations

  • 2-Bromothiophene: Toxic by inhalation and skin contact. Lachrymator. Handle only in a fume hood.

  • Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Use specific heavy metal waste containers.

  • Pressure: When heating sealed vials to 80-100°C, ensure the vessel is rated for pressure, especially if using lower boiling solvents like THF (though Dioxane bp is 101°C, safety shields are mandatory).

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Advanced Ligand Design: Utilizing 2-(2-Bromophenyl)-3,5-dimethylthiophene as a Scaffold for Catalysis and Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 2-(2-Bromophenyl)-3,5-dimethylthiophene (CAS: N/A for specific isomer, structural analog to CAS 40133-22-0) as a high-value ligand precursor. Characterized by a sterically congested biaryl axis and a reactive ortho-bromide handle, this scaffold is critical for synthesizing Buchwald-type biaryl phosphine ligands and cyclometalated Iridium(III) complexes for OLED applications. We provide validated protocols for Lithium-Halogen exchange, phosphinylation, and subsequent catalytic applications, emphasizing the role of the 3,5-dimethylthiophene moiety in preventing catalyst deactivation and tuning electronic properties.

Introduction: The Biaryl Thiophene Scaffold

In the architecture of advanced ligands, the biaryl backbone is ubiquitous. While biphenyl systems (e.g., SPhos, XPhos) are industry standards, phenyl-thiophene analogs offer distinct electronic advantages. The thiophene ring is electron-rich (π-excessive), offering stronger donor characteristics to the metal center compared to a phenyl ring.

This compound is a specialized precursor designed for two primary functions:

  • Steric Control: The methyl groups at the 3- and 5-positions of the thiophene ring serve as "fences." The 3-methyl group interacts with the phenyl ring, increasing the torsional strain and preventing coplanarity. This forces the biaryl axis to twist, a geometry critical for the efficacy of Buchwald-type phosphine ligands in promoting reductive elimination during Pd-catalyzed cross-coupling.

  • Orthogonal Reactivity: The 2-bromo position on the phenyl ring is the designated site for functionalization (e.g., phosphorylation, borylation) or oxidative addition, while the thiophene sulfur remains available for hemilabile coordination.

Material Properties & Safety Data

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₂H₁₁BrS
Molecular Weight 267.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, CH₂Cl₂, Toluene; Insoluble in Water
Stability Stable under N₂; Light sensitive (store in amber vials)
Hazards Irritant (Skin/Eye). Avoid inhalation. Treat as organobromide.

Application 1: Synthesis of Thiophene-Based Biaryl Phosphine Ligands

The most potent application of this precursor is the synthesis of thiophene-analogs of Buchwald ligands. These ligands are exceptionally active in Suzuki-Miyaura and Buchwald-Hartwig couplings of sterically hindered substrates.

Mechanism of Action

The protocol relies on Lithium-Halogen Exchange . The bromine atom is selectively exchanged for lithium using n-Butyllithium (n-BuLi) at low temperatures.[1] The resulting aryl lithium species is a hard nucleophile that attacks a chlorophosphine electrophile (


).
Protocol: Lithiation and Phosphinylation

Reagents:

  • Precursor: this compound (1.0 equiv)

  • n-Butyllithium (n-BuLi): 1.6 M in hexanes (1.1 equiv)

  • Chlorodicyclohexylphosphine (

    
    ) or Chlorodiphenylphosphine (
    
    
    
    ): (1.1 equiv)
  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (x3). Add the thiophene precursor (1.0 g, 3.74 mmol) and dissolve in anhydrous THF (15 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-BuLi (2.57 mL, 4.11 mmol) dropwise via syringe over 10 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the aryl lithium species.

    • Critical Check: Stir at -78 °C for 1 hour. Do not allow to warm, as the lithium intermediate may attack the thiophene ring or undergo scrambling.

  • Phosphinylation: Dissolve

    
     (0.96 g, 4.11 mmol) in minimal THF (2 mL) and add it dropwise to the reaction mixture at -78 °C.
    
  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours. The color will fade to a pale yellow.

  • Workup: Quench with degassed water (0.5 mL). Remove solvent in vacuo. Redissolve in minimal CH₂Cl₂ and filter through a pad of Celite/Silica to remove LiCl salts. Recrystallize from Ethanol/Hexanes under inert atmosphere.

Workflow Diagram (DOT)

LigandSynthesis Start 2-(2-Bromophenyl)- 3,5-dimethylthiophene Li_Exchange Li-Halogen Exchange (-78°C, n-BuLi) Start->Li_Exchange Activation Intermediate Aryl-Lithium Intermediate Li_Exchange->Intermediate Br -> Li Trapping Electrophilic Trap (Cl-PCy2) Intermediate->Trapping Nucleophilic Attack Product Thiophene-Biaryl Phosphine Ligand Trapping->Product Salt Elimination

Figure 1: Synthetic pathway for converting the bromo-precursor into a functional phosphine ligand.

Application 2: Precursor for Cyclometalated Iridium(III) Emitters

In the field of Organic Light-Emitting Diodes (OLEDs), 2-phenylthiophene derivatives are premier ligands for red and orange phosphorescent emitters. The 3,5-dimethyl substitution is vital here: it blocks the reactive sites on the thiophene, preventing oxidative degradation during device operation, and blue-shifts the emission slightly compared to the unsubstituted analog.

Protocol: Synthesis of the Iridium Dimer (Bridged Chloride)

The this compound cannot be used directly for cyclometalation because the bromine prevents the necessary C-H activation. It must first be converted to the 2-phenylthiophene ligand (removing the Br) or used in a coupling to create a more complex ligand. However, if the target is a specific ancillary ligand or if the Br is used to couple to a pyridine ring:

Scenario: We treat the precursor as a "Building Block" to attach a Pyridine ring, creating a Phenyl-Thiophene-Pyridine (C^N^C) tridentate ligand, or simply removing the Br to generate the 2-(3,5-dimethylthienyl)phenyl ligand for standard cyclometalation.

Sub-Protocol: Dehalogenation to Active Ligand

  • Reaction: this compound +

    
     (Pd/C) or 
    
    
    
    
    
    2-(3,5-dimethyl-2-thienyl)benzene.
  • Cyclometalation:

    • Mix Ligand (2.2 equiv) with

      
       in 2-ethoxyethanol/water (3:1).
      
    • Reflux at 110 °C for 24 hours under

      
      .
      
    • Result: Formation of the chloro-bridged dimer

      
      .
      
    • Significance: The 3,5-dimethyl groups protect the ligand from self-quenching and improve the quantum yield (

      
      ) of the final complex.
      

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Phosphinylation Incomplete Lithiation due to moisture or "wet" n-BuLi.Titrate n-BuLi before use. Ensure THF is <50 ppm water.
Scrambling/Side Products Temperature too high during Li-Halogen exchange.Strictly maintain -78 °C. Do not allow warming until electrophile is added.
OLED Complex Instability Oxidation of the methyl groups.Ensure all synthesis is strictly anaerobic. Purification must be done rapidly on neutral alumina.
Insolubility of Precursor High crystallinity.Use gentle heating (40 °C) to dissolve in THF before cooling to -78 °C for reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704–1711. Link

  • Gao, K., et al. (2015). Thiophene-Based Iridium(III) Complexes for Electroluminescence. Journal of Materials Chemistry C, 3, 1100-1110.
  • Sigma-Aldrich. (2024). Product Specification: 2-(4-Bromophenyl)thiophene (Analogous structure reference). Link

Sources

Applications of dimethylthiophene derivatives in organic semiconductors (OFETs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Rationale

Dimethylthiophene (DMT) derivatives represent a pivotal class of p-type organic semiconductors. Unlike long alkyl chains (e.g., hexyl, octyl) which are primarily introduced to enhance solubility for solution processing, methyl groups are often employed to engineer crystal packing and block reactive sites without significantly disrupting the


-

stacking distance.

For high-performance Organic Field-Effect Transistors (OFETs),


-dimethyl-oligothiophenes  (such as DM-4T and DM-6T) serve as benchmark materials. The methyl groups at the terminal 

-positions fulfill two critical functions:
  • Chemical Stability: They block the reactive

    
    -carbons, preventing oxidative coupling defects that trap charge carriers.
    
  • Crystal Engineering: They induce specific herringbone packing motifs that optimize 2D charge transport layers.

Molecular Design Logic

The following diagram illustrates the structure-property relationship governing DMT derivatives in organic electronics.

DMT_Design_Logic Methylation Methyl Substitution (Alpha-Omega Positions) Steric Steric Control Methylation->Steric Electronic Electronic Blocking Methylation->Electronic Packing Herringbone Packing (Edge-to-Face) Steric->Packing Directs Crystal Growth Stability Oxidative Stability (Blocks Polymerization) Electronic->Stability Prevents Defects Mobility High Hole Mobility (>0.1 cm²/Vs) Packing->Mobility Optimizes Orbital Overlap Traps Reduced Trap Density Stability->Traps Minimizes Impurities Traps->Mobility

Figure 1: Mechanistic impact of methyl substitution on semiconductor performance.

Protocol: Synthesis of 5,5'''-Dimethyl-2,2':5',2'':5'',2'''-Quaterthiophene (DM-4T)

This protocol describes the convergent synthesis of DM-4T, a high-mobility semiconductor, via Suzuki-Miyaura coupling.

Safety Note: Organotin compounds (if using Stille) are toxic. This protocol uses Boronic acids (Suzuki) which are greener, but Palladium catalysts and organic solvents require standard fume hood safety.

Reagents Required[1][2][3]
  • Precursor A: 5,5'-Dibromo-2,2'-bithiophene (1.0 equiv)

  • Precursor B: 5-Methyl-2-thiopheneboronic acid (2.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv)
    
  • Base: Potassium Carbonate (

    
    ), 2M aqueous solution.
    
  • Solvent: Toluene / Ethanol (3:1 ratio).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser. Flush continuously with Argon or Nitrogen for 15 minutes.

  • Reactant Loading: Under positive inert gas pressure, charge the flask with:

    • 5,5'-Dibromo-2,2'-bithiophene (1.0 g, 3.08 mmol)

    • 5-Methyl-2-thiopheneboronic acid (1.09 g, 7.7 mmol)

    • Toluene (60 mL) and Ethanol (20 mL).

  • Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning and homocoupling).

  • Catalyst Addition: Add

    
     (178 mg, 0.15 mmol) and the degassed 2M 
    
    
    
    solution (15 mL).
  • Reflux: Heat the mixture to vigorous reflux (

    
    ) for 24-48 hours in the dark (wrap flask in foil). The solution will turn deep orange/red as the oligomer forms.
    
  • Work-up:

    • Cool to room temperature. The product (DM-4T) often precipitates out due to low solubility.

    • Filter the precipitate and wash sequentially with water, methanol, and hexane to remove inorganic salts and unreacted monomers.

  • Purification (CRITICAL):

    • Recrystallization: Dissolve in boiling chlorobenzene or o-dichlorobenzene and cool slowly to grow crude crystals.

    • Sublimation: For OFET applications, chemical purity >99.9% is required. Place the recrystallized solid in a gradient sublimation tube. Apply high vacuum (

      
       Torr) and heat to 
      
      
      
      (source zone). Collect the bright orange/yellow crystals from the deposition zone.

Protocol: OFET Device Fabrication (Bottom-Gate Top-Contact)

This protocol details the fabrication of a standard test structure to measure intrinsic material mobility.

Device Architecture
  • Substrate: Highly doped n-type Silicon (

    
    ) acting as the Gate.
    
  • Dielectric: Thermally grown Silicon Dioxide (

    
    ), 300 nm thickness.
    
  • Surface Treatment: Octadecyltrichlorosilane (OTS) Self-Assembled Monolayer (SAM).

  • Semiconductor: DM-4T (Vacuum Deposited).

  • Source/Drain Electrodes: Gold (Au).

OFET_Fabrication Step1 1. Substrate Cleaning (Piranha + UV/Ozone) Step2 2. Surface Modification (OTS SAM Treatment) Step1->Step2 Hydroxylation Step3 3. Semiconductor Deposition (PVD: 10⁻⁶ Torr, 0.1 Å/s) Step2->Step3 Passivation Step4 4. Electrode Deposition (Au through Shadow Mask) Step3->Step4 Active Layer

Figure 2: Fabrication workflow for high-performance organic transistors.

Detailed Steps
  • Substrate Cleaning:

    • Sonicate

      
       wafers in Acetone, then Isopropanol (10 min each).
      
    • Treat with UV-Ozone for 20 minutes to generate surface hydroxyl (-OH) groups.

  • SAM Treatment (OTS):

    • Why:

      
       surfaces are polar and contain electron traps (silanol groups). OTS creates a hydrophobic, non-polar surface that induces vertical molecular standing of the thiophene rings.
      
    • Method: Immerse cleaned wafers in a 10 mM solution of OTS in anhydrous toluene for 12 hours inside a glovebox.

    • Rinse: Sonicate in fresh toluene to remove polymerized silane aggregates. The surface should be extremely hydrophobic (water contact angle >

      
      ).
      
  • Semiconductor Deposition (PVD):

    • Load purified DM-4T into a Knudsen cell in a thermal evaporator.

    • Pump down to

      
       Torr.
      
    • Deposition Rate: 0.1 - 0.3 Å/s . Note: Slow rates promote large grain growth.

    • Substrate Temperature (

      
      ): Heating the substrate to 
      
      
      
      during deposition often improves crystallinity for DMT derivatives.
    • Target Thickness: 40-50 nm.

  • Top Contact Formation:

    • Using a shadow mask, evaporate 50 nm of Gold (Au) to define Source and Drain channels.

    • Typical Channel Length (

      
      ): 
      
      
      
      ; Width (
      
      
      ):
      
      
      .

Characterization & Performance Metrics

Measurement Setup

Measure the


 (Output) and 

(Transfer) curves using a semiconductor parameter analyzer (e.g., Keithley 4200) in the dark, under vacuum or inert atmosphere.
Data Analysis

Calculate the saturation mobility (


) using the standard MOSFET equation:


Where


 is the capacitance per unit area of the dielectric (

for 300nm

).
Comparative Performance Data

The following table highlights the impact of methyl substitution on thiophene oligomers.

MaterialStructurePacking MotifMobility (

,

)
On/Off Ratio
4T (Quaterthiophene)UnsubstitutedHerringbone0.01 - 0.05

DM-4T

-Dimethyl
Herringbone (Optimized)0.1 - 0.5

DH-4T

-Dihexyl
Pi-Stacking / Lamellar0.05 - 0.2

Interpretation:

  • 4T: Low solubility and high oxidative instability lead to lower performance.

  • DM-4T: The methyl groups lock the crystal into a highly ordered herringbone structure, maximizing edge-to-face interactions which are favorable for 2D transport in polycrystalline films. The mobility is significantly enhanced compared to the unsubstituted parent.[1]

  • DH-4T: Longer alkyl chains (hexyl) improve solubility for printing but the insulating nature of the alkyl chains can create barriers if not perfectly ordered (lamellar packing).

Troubleshooting & Optimization

  • Low Mobility:

    • Cause: Impure material or poor vacuum during deposition.

    • Fix: Resublime the DM-4T. Ensure deposition pressure is

      
       Torr. Increase substrate temperature (
      
      
      
      ) to promote larger grains.
  • High Off-Current (

    
    ): 
    
    • Cause: Unintentional doping by oxygen or light.

    • Fix: Measure strictly in the dark and under vacuum/nitrogen. Methyl groups improve stability, but thiophenes are still light-sensitive.

  • High Contact Resistance:

    • Cause: Mismatch between Au work function and HOMO of DM-4T.

    • Fix: Insert a thin layer (2nm) of

      
       or 
      
      
      
      between the organic layer and the Gold contacts to improve hole injection.

References

  • Hotta, S. & Waragai, K. (1991). Alkyl-substituted oligothiophenes: crystallographic structures and spectroscopic properties of neutral and doped forms. Journal of Materials Chemistry. Link

  • Barbarella, G., et al. (2005). Oligothiophene-S,S-dioxides: Synthesis, Photophysics, and Application. Journal of Organic Chemistry. Link

  • Minder, N., et al. (2012).[2] Band-Like Electron Transport in Organic Transistors and Implication of the Molecular Structure for Performance Optimization. Advanced Materials. Link[2]

  • BenchChem. (2025).[3][4] Application of Dibenzothiophene Derivatives in Organic Electronics. Link

  • Halik, M., et al. (2003). High-mobility organic thin-film transistors based on alpha,alpha'-didecyloligothiophenes. Journal of Applied Physics. Link

Sources

Application Note & Protocols: Advanced Polymerization Methods for Thiophene-Phenyl Based Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Thiophene-Phenyl Copolymers

Thiophene-phenyl based copolymers represent a cornerstone class of conjugated polymers, materials defined by their alternating single and double bond backbones that facilitate electron delocalization.[1] This unique electronic structure imparts remarkable optical and electrical properties, making them integral to advancements in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The strategic combination of the electron-rich thiophene unit with the phenyl ring allows for precise tuning of the polymer's frontier molecular orbitals (HOMO/LUMO levels), bandgap, and solid-state morphology.

The ultimate performance of a device fabricated from these materials is critically dependent on the polymer's molecular architecture: its molecular weight, regioregularity, and polydispersity. These characteristics are, in turn, dictated by the chosen polymerization methodology. This guide provides a detailed exploration of the primary synthetic routes to thiophene-phenyl based polymers, moving beyond simple procedural lists to explain the underlying mechanisms and the rationale behind experimental choices. We will cover classical oxidative methods as well as advanced metal-catalyzed cross-coupling reactions that offer unparalleled control over polymer structure.

Chemical Oxidative Polymerization: The Direct Approach

Oxidative polymerization is a historically significant and straightforward method for synthesizing conjugated polymers.[1] The process typically involves the use of a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to induce the coupling of monomer units.[2][3]

Principle of Operation

The mechanism proceeds via the oxidation of the monomer to form a radical cation. These reactive species then couple to form dimers, which are subsequently re-oxidized and continue to propagate the polymer chain.

Causality Behind Experimental Choices:

  • Oxidant Choice (FeCl₃): Iron(III) chloride is widely used due to its effectiveness and low cost. The stoichiometry of the reaction is crucial; typically, a molar ratio of oxidant to monomer of greater than 2:1 is used to ensure complete polymerization.[1]

  • Solvent: The reaction is often performed in a dry, inert solvent like chloroform or nitromethane to prevent unwanted side reactions with water and to dissolve the growing polymer chains.[2]

  • Temperature: The polymerization is generally conducted at room temperature.[1] While simple, this lack of temperature control contributes to the method's primary drawback: poor control over the reaction kinetics.

Field-Proven Insights: This method is valued for its simplicity and scalability. However, it suffers from significant drawbacks. The aggressive, non-specific nature of the oxidation leads to defects in the polymer backbone, including non-regioselective couplings (head-to-head vs. head-to-tail), and provides little control over molecular weight, resulting in a high polydispersity index (PDI).[3] The resulting polymers often require extensive purification to remove residual catalyst.

Detailed Protocol: FeCl₃-Mediated Polymerization of 3-Phenylthiophene
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 3-phenylthiophene (1 eq.) in anhydrous chloroform to a concentration of 0.1 M.[2]

  • Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ (2.5 eq.) in anhydrous chloroform. Add this solution dropwise to the stirring monomer solution at room temperature over 20-30 minutes.[2]

  • Reaction: A dark precipitate should form almost immediately. Allow the reaction to stir at room temperature for 2-4 hours.[2]

  • Quenching & Precipitation: Quench the reaction by slowly pouring the mixture into a large volume of methanol. This will precipitate the polymer.

  • Purification:

    • Filter the crude polymer using a Büchner funnel.

    • Wash the precipitate extensively with methanol to remove residual FeCl₃ and oligomers.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight fractions.

    • Finally, extract the polymer with chloroform or another suitable solvent in which it is soluble.

  • Isolation: Concentrate the final chloroform solution and precipitate the purified polymer into methanol. Filter and dry the final product under vacuum at 60°C.[2]

Visualization: Oxidative Polymerization Workflow

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification Monomer Thiophene-Phenyl Monomer in Anhydrous Solvent ReactionVessel Reaction Flask (Inert Atmosphere, RT) Monomer->ReactionVessel Oxidant FeCl3 in Anhydrous Solvent Oxidant->ReactionVessel Dropwise Addition Precipitation Precipitate in Methanol ReactionVessel->Precipitation Quench Soxhlet Soxhlet Extraction (Sequential Solvents) Precipitation->Soxhlet FinalPrecip Final Precipitation & Drying Soxhlet->FinalPrecip PurifiedPolymer PurifiedPolymer FinalPrecip->PurifiedPolymer Yields

Caption: Workflow for chemical oxidative polymerization.

Electrochemical Polymerization: Direct Film Formation

Electropolymerization offers a unique advantage: the direct synthesis and deposition of a conductive polymer film onto an electrode surface in a single step.[1] This method is particularly useful for applications requiring thin, uniform films, such as in sensors or electrochromic devices.

Principle of Operation

A potential is applied to an electrode (the working electrode) in a solution containing the monomer and a supporting electrolyte. The monomer is oxidized at the electrode surface, forming radical cations that couple and grow into a polymer film, which deposits onto the electrode as it becomes insoluble.[4]

Causality Behind Experimental Choices:

  • Three-Electrode Setup: A standard three-electrode cell (working, counter, and reference electrodes) is used to accurately control the potential applied to the working electrode where the polymerization occurs.

  • Solvent & Electrolyte: A polar aprotic solvent (e.g., acetonitrile) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) are required to ensure conductivity of the solution and facilitate ion transport.[2][5]

  • Polymerization Mode: Polymerization can be performed potentiostatically (at a constant potential) or galvanostatically (at a constant current).[5] Cyclic voltammetry can also be used, where repeated potential sweeps lead to gradual film growth.

Field-Proven Insights: The primary benefit is the clean, one-step formation of a polymer film without the need for chemical oxidants, simplifying purification.[6] However, the properties of the film are highly dependent on parameters like monomer concentration, current density, and the nature of the electrolyte.[5] A key challenge is the risk of over-oxidation, where the applied potential is high enough to degrade the polymer backbone, creating defects and limiting the effective conjugation length.

Detailed Protocol: Electropolymerization of a Thiophene-Phenyl Monomer
  • Cell Assembly: Assemble a three-electrode electrochemical cell. Use a platinum button or indium tin oxide (ITO) coated glass as the working electrode, a platinum wire or mesh as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Solution Preparation: Prepare a solution of the thiophene-phenyl monomer (e.g., 5-10 mM) and the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.[6]

  • Deoxygenation: Purge the solution with an inert gas (Argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.

  • Polymerization:

    • Immerse the electrodes in the solution.

    • Apply a constant potential (potentiostatic mode) slightly above the oxidation potential of the monomer (determined by initial cyclic voltammetry). A typical potential might be around +1.6 V vs. SCE.[4]

    • Alternatively, apply a constant current density (galvanostatic mode, e.g., 1-5 mA/cm²).[5]

    • A colored film will be observed growing on the surface of the working electrode. The thickness can be controlled by the duration of the electrolysis.

  • Post-Treatment: After the desired thickness is achieved, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte, and then dry it under a stream of nitrogen.

Visualization: Electrochemical Polymerization Mechanism

cluster_steps Mechanism at Electrode Surface Monomer Monomer (M) in Solution Electrode Anode Surface (+ Potential) Monomer->Electrode Oxidation Oxidation M -> M•+ + e- Electrode->Oxidation Coupling Dimerization M•+ + M•+ -> M-M(2+) Oxidation->Coupling Propagation Chain Growth Polymer(n)•+ + M•+ -> Polymer(n+1)(2+) Coupling->Propagation PolymerFilm Conductive Polymer Film Propagation->PolymerFilm Deposition Suzuki_Cycle center Pd(0)L2 OA Oxidative Addition center->OA TM Transmetalation OA->TM trans-Ar-Pd(II)-X(L2) RE Reductive Elimination TM->RE cis-Ar-Pd(II)-Ar'(L2) RE->center Product Ar-Ar' (Polymer Linkage) RE->Product ArX Ar-X (Monomer 1) ArX->OA ArB Ar'-B(OR)2 (Monomer 2) ArB->TM Base Base Base->TM

Caption: Generalized catalytic cycle for Suzuki polycondensation.

Comparative Analysis of Polymerization Methods

The choice of synthetic method is a critical decision that directly impacts the properties and potential applications of the final polymer. The following table provides a comparative summary to guide this selection process.

FeatureOxidative (FeCl₃)ElectrochemicalYamamoto (Ni-cat)Stille (Pd-cat)Suzuki (Pd-cat)GRIM (Ni-cat)
Monomer Type H-terminatedH-terminatedDihalo-aromaticDihalo- & Distannyl-Dihalo- & DiboronicDihalo-aromatic
Control over Mₙ PoorPoorModerateGoodGoodExcellent
PDI High (>2.5)N/A (film)Moderate (~2.0)Low-Moderate (<2.0)Low-Moderate (<2.0)Very Low (<1.5) [7]
Regiocontrol PoorPoorN/A (homocoupling)HighHighVery High [8]
Key Advantage Simplicity, low costDirect film formation [6]No organometallic monomerHigh functional group toleranceLow toxicity, robust [9]"Living" chain-growth [8]
Key Limitation Structural defects [3]Over-oxidation risk [4]Step-growth limitationsToxic tin reagents [10]Requires base, sensitiveMonomer scope can be limited

Conclusion

The synthesis of thiophene-phenyl based polymers is a mature yet continually evolving field. While classical methods like oxidative and electrochemical polymerization offer direct and simple routes to these materials, they provide limited structural control. For applications in high-performance electronics, where precisely defined material properties are non-negotiable, metal-catalyzed cross-coupling reactions are the methods of choice.

Suzuki and Stille polymerizations provide robust pathways to a vast array of copolymer structures. For the highest degree of control, particularly for achieving low polydispersity and designing block copolymers, GRIM polymerization stands out as a premier chain-growth technique. The selection of a specific protocol should be a deliberate choice based on a thorough analysis of the desired polymer characteristics—molecular weight, purity, regioregularity—and the synthetic resources available.

References

  • Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 37(10), 3526–3528. [Link] [8][7]2. Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. [Link]

  • Stefan, M. C., Javier, A. E., & McCullough, R. D. (2011). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry. [Link]

  • de Souza, J., Pereira, E. C., & de Paoli, M. A. (1995). Chemical and Electrochemical Polymerization of Thiophene Derivatives. International Journal of Polymeric Materials and Polymeric Biomaterials, 28(1-4), 131-141. [Link]

  • Stefan, M. C., et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt). UT Dallas Treasures. [Link]

  • Iovu, M. C., Jeffries-El, M., Sheina, E. E., Cooper, J. R., & McCullough, R. D. (n.d.). GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3-ALKYLTHIOPHENES). Carnegie Mellon University. [Link]

  • de Souza, J., Pereira, E. C., & de Paoli, M. A. (1995). Chemical and Electrochemical Polymerization of Thiophene Derivatives. Taylor & Francis Online. [Link]

  • Löwe, C., Wessling, J., Janietz, S., & Scherf, U. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules, 48(19), 6987–6995. [Link]

  • Löwe, C., Wessling, J., Janietz, S., & Scherf, U. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. ACS Publications. [Link]

  • Wei, Y. (1991). Polymerization of thiophene and its derivatives.
  • Ohshita, J., Nodono, M., Kai, H., & Kunai, A. (2016). Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions. PubMed. [Link]

  • Andersson, M. R., Selse, D., Berggren, M., Jaervinen, H., Hjertberg, T., Inganaes, O., Wennerstroem, O., & Oesterholm, J.-E. (1994). Regioselective polymerization of 3-(4-octylphenyl)thiophene with FeCl3. Macromolecules. [Link]

  • Liu, B., Wang, X., & Yu, W. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]

  • Baser, D. A., & Page, Z. A. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. [Link]

  • Li, W., & Li, Y. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Yamamoto, T. (2010). Synthesis of π-conjugated polymers by organometallic polycondensation. ResearchGate. [Link]

  • Olsson, J., et al. (2020). Poly(p-phenylene)s tethered with oligo(ethylene oxide): synthesis by Yamamoto polymerization and properties as solid polymer electrolytes. ResearchGate. [Link]

  • Olsson, J., et al. (2020). Poly(p-phenylene)s tethered with oligo(ethylene oxide): synthesis by Yamamoto polymerization and properties as solid polymer electrolytes. RSC Publishing. [Link]

  • Jin, M., et al. (2012). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. ResearchGate. [Link]

  • Wikipedia. (n.d.). Polythiophene. Wikipedia. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Coombs, J. R., et al. (2021). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted aryl halides. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve high yields of your desired biaryl products.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an ortho-substituted aryl halide is resulting in a low yield. What are the primary reasons for this?

A1: Low yields in Suzuki couplings with sterically hindered substrates typically stem from a few critical factors:

  • Inefficient Oxidative Addition: The bulky nature of ortho-substituents can physically obstruct the palladium catalyst's approach to the carbon-halogen bond. This slows down the crucial initial oxidative addition step of the catalytic cycle.[1]

  • Challenging Reductive Elimination: The final carbon-carbon bond-forming step, reductive elimination, can also be hampered by steric congestion around the palladium center. This makes it difficult for the two coupling partners to come together effectively.[1][2]

  • Catalyst Decomposition: To overcome the energy barriers in sterically hindered couplings, higher reaction temperatures are often necessary. However, these conditions can lead to the decomposition of the catalyst before the reaction is complete.[1]

  • Competing Side Reactions: Side reactions such as the protodeboronation of the boronic acid or ester and the homocoupling of the starting materials can consume your reagents and reduce the yield of the desired product.[1][3]

Q2: How can I minimize the protodeboronation of my boronic acid or ester?

A2: Protodeboronation, the cleavage of the carbon-boron bond, is a frequent side reaction, particularly with electron-rich or heteroaromatic boronic acids.[1][4] To mitigate this, consider the following strategies:

  • Use Boronic Esters: Pinacol esters, MIDA boronates, or trifluoroborates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[3][4][5]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be advantageous.[6][7]

  • Choice of Base: A carefully selected base is crucial. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.[6][8]

Q3: What are the best practices for setting up a Suzuki coupling reaction with sterically hindered substrates?

A3: A successful reaction starts with a meticulous setup:

  • High-Purity Reagents: Ensure all your reagents, including the aryl halide, boronic acid/ester, catalyst, ligand, and base, are of high purity and have been stored correctly to prevent degradation.[4]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is essential to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[9]

  • Dry Solvents: Use dry, degassed solvents to minimize side reactions and prevent catalyst deactivation.[9]

Troubleshooting Guide: Low to No Product Formation

When faced with low or no yield of your desired biaryl product, a systematic approach to troubleshooting is key. The following sections provide detailed guidance on optimizing your reaction parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and, more importantly, the ligand is paramount for overcoming steric hindrance.

The Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for coupling sterically demanding substrates.[10]

The Solution: Employ Bulky, Electron-Rich Ligands.

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are designed to promote both the oxidative addition and reductive elimination steps.[3][6] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands for these challenging transformations.[11][12][13]

Key Ligand Classes for Sterically Hindered Couplings:

  • Buchwald-type Biaryl Phosphines: These ligands possess bulky substituents that create a large "cone angle," which facilitates the reductive elimination step. Examples include SPhos, XPhos, and RuPhos.[6]

  • Dialkylbiaryl Phosphines: Ligands like t-BuXPhos are highly effective for coupling sterically hindered aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity even at room temperature.[11][12][14] IPr and SIPr are commonly used NHC ligands.[13]

  • Specialized Ligands: For extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls, specialized ligands like AntPhos and BI-DIME have been developed.[15][16]

Data-Driven Ligand Selection:

Ligand ClassKey FeaturesRecommended For
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich, promote reductive elimination.[6]General use with hindered aryl bromides and chlorides.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) Strong σ-donors, form stable catalysts, high activity.[11][13]Challenging couplings, including those with aryl chlorides at room temperature.[14]
Specialized Ligands (e.g., AntPhos, BI-DIME) Designed for extreme steric hindrance.[15][16]Synthesis of tri- and tetra-ortho-substituted biaryls.[12][15]

Diagram: The Role of Bulky Ligands

G cluster_OA Oxidative Addition cluster_TM Transmetalation cluster_RE Reductive Elimination cluster_ligand Bulky Ligand Effect Pd0 Pd(0)L2 ArX Ar-X Pd0->ArX Slow with small L PdII Ar-Pd(II)(L2)-X ArX->PdII ArB Ar'-B(OR)2 PdII->ArB Base PdII_Ar Ar-Pd(II)(L2)-Ar' ArB->PdII_Ar Product Ar-Ar' PdII_Ar->Product Slow with small L Product->Pd0 Catalyst Regeneration BulkyL Bulky Ligand (L) BulkyL->Pd0 Speeds up RE BulkyL->PdII_Ar Creates space

Caption: Bulky ligands accelerate the reductive elimination step.

The Crucial Role of the Base and Solvent System

The choice of base and solvent can dramatically influence the outcome of a sterically hindered Suzuki coupling.

The Problem: A poorly chosen base can lead to side reactions, while an inappropriate solvent can result in poor solubility of reagents and low reaction rates.[17]

The Solution: A Tailored Base and Solvent Combination.

  • Base Selection: The base activates the organoboron species, facilitating transmetalation.[18][19] For sterically hindered couplings, weaker inorganic bases are often preferred to minimize side reactions.

    • Potassium Phosphate (K₃PO₄): An effective base for many challenging couplings, often used in anhydrous conditions.[6]

    • Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃): Milder bases that can be effective, particularly when protodeboronation is a concern.[7][8]

    • Potassium tert-Butoxide (KOtBu): A strong base that can be effective in some cases, particularly with NHC ligands.[11]

  • Solvent System: The solvent must solubilize all components of the reaction mixture. Aprotic polar solvents are commonly used.

    • Toluene and Dioxane: Standard choices for Suzuki couplings, often used with a small amount of water to aid in dissolving the base.[6][20]

    • 2-Propanol: Can be a highly effective solvent, particularly for couplings involving aryl chlorides at room temperature.[14]

    • Tetrahydrofuran (THF): Another common choice, often used in a mixture with water.[9]

Solvent and Base Compatibility Table:

SolventRecommended BasesNotes
TolueneK₃PO₄, Cs₂CO₃Good for higher temperatures.
DioxaneK₃PO₄, K₂CO₃, KOtBuA versatile solvent, but can form peroxides.[6]
2-PropanolK₃PO₄, Cs₂CO₃Excellent for room temperature couplings with aryl chlorides.[14]
THF/WaterK₂CO₃, Cs₂CO₃Good for reactions with boronic acids.[9]
Reaction Temperature and Time: Finding the Sweet Spot

The Problem: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition and side reactions.

The Solution: Careful Temperature Optimization.

  • Stepwise Temperature Increase: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[11]

  • Room Temperature Reactions: With highly active catalyst systems, such as those employing NHC ligands, it is often possible to achieve high yields at room temperature, which can improve the functional group tolerance of the reaction.[12][14]

Experimental Protocol: Synthesis of a Tri-ortho-substituted Biaryl

This protocol describes a general method for the Suzuki coupling of a sterically hindered aryl bromide with an ortho-substituted arylboronic acid, employing a Buchwald-type ligand.

Materials:

  • 2,6-Dimethylbromobenzene (1.0 mmol, 1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dimethylbromobenzene, 2-methylphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow

G A Combine Reagents (Aryl Halide, Boronic Acid, Pd2(dba)3, XPhos, K3PO4) B Establish Inert Atmosphere (Vacuum/Argon Cycles) A->B C Add Degassed Toluene B->C D Heat at 100 °C & Monitor C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product F->G

Caption: Step-by-step Suzuki coupling workflow.

Conclusion

Successfully overcoming steric hindrance in Suzuki coupling reactions requires a multi-faceted approach that considers the interplay between the catalyst system, base, solvent, and reaction temperature. By employing bulky, electron-rich ligands and carefully optimizing the reaction conditions, researchers can achieve high yields of even the most challenging biaryl products. This guide serves as a starting point for troubleshooting and developing robust protocols for your specific synthetic targets.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
  • Li, G., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(34), 6297-6304.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Otsuka, S., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(38), 13371-13377.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16436-16484.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. BenchChem.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 166-169.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Chandrashekar, H. B., Dolui, P., Li, B., & Maiti, D. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 50(1).
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
  • Wang, Y., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189420.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • Al-Amin, M., & El-Faham, A. (2021). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. Results in Chemistry, 3, 100184.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Takeda, Y., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4637-4642.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 166-169.
  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
  • Shaughnessy, K. H., et al. (2011). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. Organometallics, 30(16), 4256-4265.
  • ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Jelali, H., et al. (2019).
  • BenchChem Technical Support Team. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(44), 8464-8476.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Addy, D. A., et al. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Rogge, T., et al. (2018). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Nasrollahzadeh, M., et al. (2015). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Applied Organometallic Chemistry, 29(12), 829-834.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Li, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(16), 3582-3585.
  • Wikipedia. (n.d.). Stille reaction.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
  • Ghorbani-Vaghei, R., & Veisi, H. (2013). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 3(45), 23219-23226.
  • Akrawie, S. H. M., & Tomani, P. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4877-4903.
  • Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 41(24), 15331-15339.
  • de Kort, M., et al. (2000). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2000(13), 2371-2379.

Sources

Technical Support Center: Atropisomerism in Ortho-Substituted Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Atropisomerism in Drug Discovery Ticket ID: ATR-2024-BIO

Introduction: The "Magical Methyl" Trap

Welcome to the technical support hub. You are likely here because a routine methyl scan or scaffold morphing exercise turned your lead compound into a mixture of rotamers. In modern drug discovery, the "Magical Methyl" effect—adding methyl groups to boost potency and solubility—frequently introduces restricted rotation around biaryl bonds.

The Core Problem: Regulatory bodies (FDA/EMA) treat stable atropisomers as distinct chemical entities. If your biaryl axis rotates slowly (


 > seconds but < years), you have a "nightmare mixture" that cannot be developed. You must either lock it  (make it a stable single isomer) or free it  (lower the barrier to ensure rapid rotation).

This guide provides the decision frameworks, synthesis protocols, and separation strategies to manage axial chirality.

Module 1: Diagnostic Hub – Is My Compound Stable?

Before attempting asymmetric synthesis, you must classify the stability of your axis. We use the LaPlante Classification system to determine if you need to separate isomers or lower the rotational barrier.

Rotational Barrier Thresholds
ClassRotational Barrier (

)
Half-life (

) at 37°C
Development Strategy
Class 1 < 20 kcal/mol< 60 secondsTreat as Achiral. Rapid rotation makes these single entities. Ideal for fragment-based screening.
Class 2 20 – 30 kcal/molMinutes to YearsThe Danger Zone. Too unstable to separate/store, too stable to average out. Must be engineered out.
Class 3 > 30 kcal/mol> 4.5 YearsStable Atropisomers. Can be developed as single isomers (e.g., Sotorasib). Requires atroposelective synthesis.
Workflow: Stability Decision Tree

AtropisomerDecisionTree Start Analyze Biaryl Axis Substituents Count Ortho-Substituents (Size & Number) Start->Substituents Calc Calculate Delta G (DFT) or Measure HPLC at variable Temp Substituents->Calc Class1 Class 1: Rapid Rotation (< 20 kcal/mol) Calc->Class1 Low Barrier Class2 Class 2: Unstable Mixture (20-30 kcal/mol) Calc->Class2 Med Barrier Class3 Class 3: Stable Isomers (> 30 kcal/mol) Calc->Class3 High Barrier Action1 Develop as Single Entity Class1->Action1 Action2 CRITICAL: Redesign Scaffold (Remove bulk or bridge axis) Class2->Action2 Action3 Develop as Single Isomer (Requires Chiral Separation) Class3->Action3

Figure 1: Decision matrix for biaryl development based on LaPlante classification.

Module 2: Synthesis Troubleshooting (The Bond)

Issue: "I can't form the bond." Context: Synthesizing tetra-ortho-substituted biaryls (e.g., 2,2',6,6'-substitution) is difficult because the reductive elimination step in the catalytic cycle is inhibited by steric clash.

Standard Protocol: Sterically Hindered Suzuki-Miyaura

Do not use standard Pd(PPh3)4. It will fail.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + Ligand: SPhos or XPhos (1:2 ratio Pd:L).

    • Why: Buchwald ligands (Dialkylbiaryl phosphines) are electron-rich (facilitates oxidative addition) and bulky but flexible (facilitates reductive elimination by forming a mono-ligated Pd species).

  • Base: K₃PO₄ (3.0 equiv).

    • Why: Anhydrous conditions often work better for extreme steric bulk to prevent protodeboronation.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Temp: 100–110°C.

Step-by-Step Workflow:

  • Pre-complexation: Charge Pd(OAc)₂ and SPhos in a vial. Add solvent and stir at RT for 10 mins. Visual Check: Solution should turn from orange to yellow/pale (formation of active Pd(0)-L species).

  • Addition: Add Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and Base.

  • Degassing (Crucial): Sparge with Argon for 15 mins.

    • Expert Tip: Oxygen promotes homocoupling of the boronic acid, which consumes your nucleophile.[1]

  • Reaction: Seal and heat to 100°C for 12-24h.

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Product, SM Remaining Oxidative Addition failureSwitch to XPhos or RuPhos (more electron-rich). Ensure temp > 100°C.
Protodeboronation (Ar-B(OH)₂

Ar-H)
Base/Solvent incompatibilitySwitch to anhydrous conditions (Dioxane/K₃PO₄). Use Boronic Esters (Pinacol) instead of acids.[2]
Homocoupling (Ar-Ar from Boronic Acid)Oxygen presentRe-degas solvents. Increase Boronic Acid equivalents to 2.0.
Palladium Black precipitates Catalyst decompositionLigand concentration too low. Ensure 1:2 (Pd:L) ratio. Add ligand before heating.

Module 3: Stereocontrol (The Isomer)

Issue: "I need only the M-isomer, but I get a racemate." Context: Direct coupling usually yields a 50:50 mixture. To get a single atropisomer, you need Atroposelective Synthesis .

The Solution: Dynamic Kinetic Resolution (DKR) & The "Lactone Concept"

Developed by Bringmann, this is the most reliable method for generating axially chiral biaryls. It relies on a "bridge" (lactone) that lowers the rotation barrier, allowing the compound to racemize rapidly. A chiral reagent then selectively opens the ring.

Mechanism Explained:

  • Bridged Intermediate: You synthesize a biaryl lactone. The bridge forces the aryl rings close, lowering the barrier (Class 1). The isomers (

    
     and 
    
    
    
    ) interconvert rapidly.[3]
  • Selective Opening: You add a chiral nucleophile (e.g., chiral hydride or amine).

  • The Lock: The reagent reacts faster with one isomer (e.g.,

    
    ). As 
    
    
    
    is consumed,
    
    
    rotates to become
    
    
    (Le Chatelier’s principle).
  • Result: 100% conversion to a single stable Class 3 atropisomer.

DKR_Mechanism Racemate Biaryl Lactone (Rapidly Interconverting) IsomerP (P)-Lactone Racemate->IsomerP Low Barrier IsomerM (M)-Lactone Racemate->IsomerM IsomerP->IsomerM Rotation TS_Slow Transition State (Higher Energy) IsomerP->TS_Slow Chiral Reagent (Slow Reaction) TS_Fast Transition State (Lower Energy) IsomerM->TS_Fast Chiral Reagent (Fast Reaction) Product Product (M) (>98% ee) TS_Fast->Product

Figure 2: Dynamic Kinetic Resolution (DKR) converting a racemate to a single atropisomer via the Bringmann Lactone strategy.

Module 4: Analysis & Purification

Issue: "I see one peak on HPLC, but biological data suggests a mixture." Context: Standard C18 HPLC often fails to separate atropisomers, or the column temperature causes on-column racemization.

Q: HPLC vs. SFC?

Recommendation: SFC (Supercritical Fluid Chromatography) is the gold standard for atropisomers.

  • Why? Atropisomers are often highly lipophilic (no polar functional groups near the axis). SFC uses CO₂ (non-polar) + Modifier (Alcohol), which provides superior resolution for these "greasy" chiral molecules compared to Reverse Phase HPLC.

  • Speed: SFC runs are faster, reducing the time the molecule spends on the column, minimizing on-column racemization risk.

Critical Analysis Protocol
  • Temperature Control: ALWAYS run your chromatogram at low temperature (5–10°C) if you suspect Class 2 stability. Standard 40°C columns will merge Class 2 peaks, hiding the problem.

  • Columns:

    • Primary Screen: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: CO₂ / Methanol (no base additives unless necessary).

  • Verification: If you isolate a peak, re-inject it immediately. If 1 peak becomes 2 peaks after sitting in solution for 1 hour, you have a Class 2 instability.

References

  • LaPlante, S. R., et al. (2011). "Revealing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Bringmann, G., et al. (2005).[4][5] "The Lactone Concept: An Efficient Pathway to Axially Chiral Natural Products." Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides." Accounts of Chemical Research. Link

  • Zhang, L., et al. (2017).[6] "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis." Journal of Pharmaceutical Analysis. Link

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Phenyl-Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Brominated Phenyl-Thiophenes

Brominated phenyl-thiophenes represent a significant class of heterocyclic compounds with diverse applications, ranging from building blocks in organic synthesis to key components in pharmaceuticals and materials science. Their structural elucidation is paramount for quality control, metabolite identification, and mechanistic studies. Among the arsenal of analytical techniques, mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands out for its sensitivity and structural diagnostic capabilities. This guide provides an in-depth comparison of the mass spectral fragmentation patterns of brominated phenyl-thiophenes, offering field-proven insights into their analysis.

The core of this guide is built upon the foundational principles of electron ionization (EI) mass spectrometry, a "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule's structure.[1] Understanding these fragmentation pathways is not merely an academic exercise; it is a critical skill for the unambiguous identification of isomers and the differentiation of novel compounds from known analogues.

The Signature of Bromine: A Gift to Mass Spectrometrists

Nature has bestowed upon bromine a distinct isotopic signature that simplifies the identification of brominated compounds. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[2] This 1:1 isotopic ratio results in a characteristic "M/M+2" pattern for any ion containing a single bromine atom, where two peaks of roughly equal intensity are separated by two mass-to-charge (m/z) units.[3][4] This unmistakable doublet is a primary diagnostic tool in the analysis of brominated phenyl-thiophenes. For molecules containing two bromine atoms, a triplet pattern (M/M+2/M+4) with a relative intensity ratio of approximately 1:2:1 is observed.[5]

Core Fragmentation Pathways of Phenyl-Thiophenes

Before delving into the specifics of brominated derivatives, it is essential to understand the intrinsic fragmentation behavior of the phenyl-thiophene core. Under electron ionization, the initial event is the removal of an electron to form a molecular radical cation (M⁺•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral radicals.[6][7] For aromatic systems like phenyl-thiophene, the molecular ion is often prominent due to the stability conferred by the delocalized π-electron system.[8]

Common fragmentation pathways for the phenyl-thiophene scaffold include:

  • Loss of the Phenyl Group: Cleavage of the C-C bond between the thiophene and phenyl rings.

  • Loss of the Thienyl Group: The complementary fragmentation to the loss of the phenyl group.

  • Ring Cleavage: Fragmentation of the thiophene or phenyl ring, often leading to the loss of small neutral molecules like C₂H₂ or CS.

The Influence of Bromine Substitution on Fragmentation

The introduction of a bromine atom onto the phenyl-thiophene skeleton significantly influences the fragmentation pathways. The position of the bromine atom (on the phenyl or thiophene ring) and its specific location (e.g., ortho, meta, para on the phenyl ring) can lead to distinct mass spectra, enabling isomer differentiation.

General Fragmentation Mechanisms for Brominated Phenyl-Thiophenes
  • Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for aryl halides.[9][10] The C-Br bond is relatively weak and its cleavage leads to the formation of a stable phenyl-thienyl cation. The resulting fragment will, of course, lack the characteristic bromine isotopic pattern.

  • Loss of HBr: Elimination of hydrogen bromide is another frequent fragmentation route. This often occurs via a rearrangement process, particularly if a suitable hydrogen atom is available.

  • Cleavage of the Phenyl-Thiophene Bond: This fundamental fragmentation is preserved, but the resulting fragments will be brominated depending on the initial substitution pattern. For example, a bromophenyl-thiophene may lose a neutral bromophenyl radical or a neutral thiophene molecule.

  • Ring Contractions and Rearrangements: The presence of the halogen can promote complex rearrangements within the aromatic rings prior to further fragmentation.

Comparative Fragmentation Patterns: A Hypothetical Isomer Comparison

To illustrate the principles discussed, let's consider the hypothetical fragmentation patterns of two isomers: 2-(4-bromophenyl)thiophene and 3-bromo-2-phenylthiophene.

Fragment Ion 2-(4-bromophenyl)thiophene 3-bromo-2-phenylthiophene Interpretation
[M]⁺• Present (with 1:1 M/M+2)Present (with 1:1 M/M+2)Molecular ion showing the presence of one bromine atom.
[M-Br]⁺ AbundantAbundantLoss of a bromine radical, a common pathway for both isomers.
[M-HBr]⁺• Potentially presentPotentially presentLoss of hydrogen bromide. The abundance may vary based on the stability of the resulting ion.
[C₁₀H₇S]⁺ AbundantAbundantCorresponds to the [M-Br]⁺ fragment.
[C₆H₄Br]⁺ PresentNot expectedFragment corresponding to the bromophenyl cation, indicating bromine is on the phenyl ring.
[C₄H₃S]⁺ PresentNot expectedThienyl cation from the cleavage of the phenyl-thiophene bond.
[C₄H₂SBr]⁺ Not expectedPresentBrominated thienyl cation, indicating bromine is on the thiophene ring.

This table highlights how the presence or absence of specific fragment ions can be used to differentiate between isomers. The detection of a bromophenyl cation would strongly suggest that the bromine is located on the phenyl ring, while a brominated thienyl fragment would point to substitution on the thiophene moiety.

Visualizing the Fragmentation Pathways

To further clarify these processes, the following diagrams illustrate the primary fragmentation mechanisms for a generic brominated phenyl-thiophene.

M [Bromophenyl-Thiophene]⁺• (M⁺•) M_minus_Br [M-Br]⁺ M->M_minus_Br - •Br M_minus_HBr [M-HBr]⁺• M->M_minus_HBr - HBr Bromophenyl_cation [C₆H₄Br]⁺ M->Bromophenyl_cation - •C₄H₃S Thiophene_radical [C₄H₃S]•

Caption: Primary fragmentation of a bromophenyl-thiophene.

M [Bromo-phenylthiophene]⁺• (M⁺•) M_minus_Br [M-Br]⁺ M->M_minus_Br - •Br Phenyl_radical [C₆H₅]• Bromothienyl_cation [C₄H₂SBr]⁺ M->Bromothienyl_cation - •C₆H₅

Caption: Fragmentation of a phenyl-bromothiophene.

Experimental Protocol: GC-MS Analysis of Brominated Phenyl-Thiophenes

The following protocol outlines a robust methodology for the analysis of brominated phenyl-thiophenes using GC-MS. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble (e.g., dichloromethane, hexane, or ethyl acetate). The choice of solvent should be compatible with the GC injection system.

  • Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically to avoid detector saturation.

  • Internal Standard (Optional but Recommended): The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for quantitative analysis.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector is suitable.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.

  • Injector: Operate in splitless mode for high sensitivity or split mode for higher concentrations.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • (Note: This program should be optimized for the specific analytes to ensure adequate separation.)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

    • Ionization Mode: Electron Ionization (EI).[1]

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Scan Rate: Sufficiently fast to obtain at least 10-15 spectra across each chromatographic peak.

3. Data Analysis and Interpretation

  • Peak Identification: Identify the chromatographic peak corresponding to the brominated phenyl-thiophene based on its retention time.

  • Mass Spectrum Examination:

    • Confirm the presence of the characteristic M/M+2 isotopic pattern for the molecular ion.

    • Identify the key fragment ions and their relative abundances.

    • Compare the obtained spectrum with library spectra (if available) or with the fragmentation patterns of known standards.

    • Propose fragmentation pathways consistent with the observed ions.

  • System Suitability Check: Before analyzing samples, inject a known standard to verify system performance, including chromatographic resolution, peak shape, and mass spectral integrity.

Conclusion: A Powerful Analytical Approach

The mass spectral fragmentation patterns of brominated phenyl-thiophenes provide a wealth of structural information. By understanding the fundamental principles of electron ionization and the characteristic isotopic signature of bromine, researchers can confidently identify and differentiate these important compounds. The combination of logical fragmentation rules and a robust GC-MS methodology, as outlined in this guide, provides a powerful platform for the analysis of brominated phenyl-thiophenes in various scientific disciplines. The insights gained from these analyses are crucial for advancing research and development in pharmaceuticals, materials science, and beyond.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • ResearchGate. Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Available from: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • Wikipedia. Electron ionization. Available from: [Link]

  • ResearchGate. GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Available from: [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

  • YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. Available from: [Link]

Sources

Comparative Guide: Reactivity of 2-Bromo vs. 4-Bromo Phenylthiophene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles for 2-bromo-phenylthiophenes (


-bromo) versus 4-bromo-phenylthiophenes  (

-bromo). It is designed for medicinal chemists and process engineers optimizing cross-coupling or functionalization workflows.
Executive Summary: The vs. Disparity

In thiophene chemistry, the position of the bromine atom relative to the sulfur heteroatom dictates reactivity more strongly than the phenyl substituent.

  • 2-Bromo Isomers (

    
    -position):  Exhibit high kinetic reactivity in both Palladium-catalyzed oxidative additions and Lithium-Halogen (Li-Hal) exchange. They are the "kinetic" partners, often reacting at room temperature.
    
  • 4-Bromo Isomers (

    
    -position):  Are significantly less reactive due to the lack of direct resonance stabilization from the sulfur atom during the oxidative addition transition state. They often require specialized ligands, higher temperatures, or blocking groups to prevent side reactions (like C2-deprotonation).
    
Electronic & Mechanistic Analysis

The reactivity difference stems from the electronic structure of the thiophene ring.[1]

Feature2-Bromo (

-Br)
4-Bromo (

-Br)
C-Br Bond Energy Weaker (~78 kcal/mol)Stronger (~84 kcal/mol)
Pd Oxidative Addition Fast. Stabilized by S-atom lone pair donation into the

orbital of the C-Pd bond.
Slow. Lacks adjacent heteroatom stabilization; behaves more like an unactivated aryl bromide.
Lithiation Preference Li-Hal Exchange. Extremely fast at -78°C.Competitive Deprotonation. n-BuLi often deprotonates the acidic C2-H instead of exchanging the C4-Br.
HOMO Coefficient Large coefficient at C2/C5.Smaller coefficient at C3/C4.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent reaction pathways for these isomers, highlighting the "Halogen Dance" risk for 2-bromo isomers and the "Deprotonation Risk" for 4-bromo isomers.

ReactivityPathways Start2 2-Bromo-Phenylthiophene (α-Br) Pd_Inter Oxidative Addition (Pd) Start2->Pd_Inter Fast k1 Li_Inter Lithiation (n-BuLi) Start2->Li_Inter Li-Hal Exchange Start4 4-Bromo-Phenylthiophene (β-Br) Start4->Pd_Inter Slow k2 Start4->Li_Inter Competition Prod2_Pd Fast Coupling Product (High Yield) Pd_Inter->Prod2_Pd Prod4_Pd Slow Coupling Product (Requires Heat/Ligands) Pd_Inter->Prod4_Pd Side_Dance Halogen Dance (Isomerization to β-Li) Li_Inter->Side_Dance Warm > -40°C Side_Deprot C2-Deprotonation (Stable Lithio Species) Li_Inter->Side_Deprot Kinetic Control (n-BuLi)

Caption: Divergent reactivity landscapes. Note the kinetic advantage of 2-bromo in coupling and the competing lithiation pathways for 4-bromo.

Comparative Performance Data

The following data summarizes typical yields and conditions for phenyl-substituted thiophenes in Suzuki-Miyaura coupling.

Reaction Parameter2-Bromo-5-Phenylthiophene 4-Bromo-2-Phenylthiophene
Catalyst Loading 0.5 - 1.0 mol% Pd(PPh

)

3.0 - 5.0 mol% Pd(dppf)Cl

or Pd

(dba)

/XPhos
Temperature 60°C - 80°C90°C - 110°C (Reflux)
Time to Completion 1 - 4 Hours12 - 24 Hours
Typical Yield 85 - 95%60 - 75%
Primary Side Product Homocoupling (Bi-thiophene)Dehalogenation (Hydrodehalogenation)
Li-Hal Exchange Reagent n-BuLi (1.05 eq) @ -78°Ct-BuLi (2.0 eq) @ -78°C (Required to prevent C2-H abstraction)
Experimental Protocols
Protocol A: High-Efficiency Coupling of 2-Bromo-Phenylthiophene

Target: Rapid synthesis of 2,5-diarylthiophene.

Rationale: The C2-Br bond is highly activated. Simple phosphine ligands (PPh


) are sufficient. The primary risk is homocoupling; thus, the boronic acid is added in slight excess.
  • Setup: Charge a dry Schlenk flask with 2-bromo-5-phenylthiophene (1.0 mmol, 239 mg), Arylboronic acid (1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (0.02 mmol, 23 mg).
  • Solvent System: Add degassed 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    
    (aq)
    (2 mL).
  • Reaction: Heat to 80°C under Argon for 3 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
  • Validation: TLC should show complete consumption of bromide (

    
     in Hexanes) and appearance of fluorescent product.
    
  • Yield Expectation: >90%.

Protocol B: Selective Functionalization of 4-Bromo-2-Phenylthiophene

Target: Lithium-Halogen Exchange without C2-Deprotonation.

Rationale: Using n-BuLi on 4-bromo-2-phenylthiophene often leads to deprotonation at the acidic C5 position (or C2 if unsubstituted). t-BuLi is required to force the Li-Hal exchange via a radical mechanism before deprotonation can occur.

  • Setup: Flame-dry a 2-neck flask under Argon. Add 4-bromo-2-phenylthiophene (1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone).

  • Exchange: Add t-BuLi (1.7 M in pentane, 2.0 mmol, 2.0 eq) dropwise over 10 minutes.

    • Note: The first equivalent performs the exchange; the second destroys the resulting t-BuBr to prevent alkylation.[2]

  • Incubation: Stir at -78°C for 30 minutes. (Do not warm up, or "Halogen Dance" scrambling may occur).

  • Quench: Add electrophile (e.g., DMF, 1.5 mmol) dropwise.

  • Workup: Warm to RT, quench with sat. NH

    
    Cl. Extract with ether.[3]
    
  • Yield Expectation: 70-80% (vs. <40% if n-BuLi were used).

Troubleshooting & Critical Nuances

1. The "Halogen Dance" Phenomenon: When lithiating 2-bromo-thiophenes , if the reaction temperature rises above -40°C before quenching, the lithium atom can migrate to the thermodynamically more stable C5 or C3 position, while the bromine migrates to C2.

  • Prevention: Keep internal temperature < -70°C during Li-Hal exchange.

2. Regioselectivity in Poly-brominated Systems: If your substrate is 2,4-dibromo-phenylthiophene :

  • Suzuki: The C2-Br reacts exclusively with 1.0 eq of boronic acid at RT.

  • Lithiation: n-BuLi exchanges C2-Br exclusively at -78°C.

3. Catalyst Selection for 4-Bromo Isomers: Standard Pd(PPh


)

often stalls with sterically hindered 4-bromo-phenylthiophenes.
  • Recommendation: Switch to Pd(dppf)Cl

    
      or Pd
    
    
    
    (dba)
    
    
    + SPhos
    . The biaryl phosphine ligands facilitate oxidative addition into the electron-rich, sterically hindered C4-Br bond.
References
  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. PubMed Central. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Chemistry Central Journal. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

  • Mechanism of Lithium-Halogen Exchange. Princeton University, Macmillan Group. Available at: [Link]

  • Suzuki Coupling Reaction Overview. Organic Chemistry Portal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to UV-Vis Absorption Spectra of Conjugated Phenyl-Thiophene Oligomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, understanding the optoelectronic properties of conjugated organic molecules is paramount. Phenyl-thiophene oligomers, a cornerstone of organic electronics, offer a tunable platform for applications ranging from organic light-emitting diodes (OLEDs) to chemosensors and photodynamic therapy agents. The Ultraviolet-Visible (UV-Vis) absorption spectrum is the most fundamental and accessible tool for characterizing these materials, providing a direct window into their electronic structure.

This guide provides an in-depth comparison of the UV-Vis absorption properties of various phenyl-thiophene oligomers. We will move beyond a simple recitation of data to explore the underlying causality—the "why" behind the observed spectral shifts and changes. This document is designed to equip you with the foundational knowledge to interpret spectra, predict properties, and make informed decisions in your own research and development endeavors.

The Foundational Principle: π-Conjugation and Electronic Transitions

The vibrant colors and electronic properties of phenyl-thiophene oligomers stem from their alternating single and double bonds, a system of delocalized π-electrons. When a molecule absorbs light in the UV-Vis range, it promotes an electron from a lower energy molecular orbital to a higher energy one. In these conjugated systems, the most important transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy difference between these orbitals (the HOMO-LUMO gap) dictates the wavelength of maximum absorption (λ_max). A smaller gap requires less energy for the transition, resulting in absorption at a longer wavelength (a red-shift). Conversely, a larger gap requires more energy, leading to absorption at a shorter wavelength (a blue-shift).

Comparative Analysis of Phenyl-Thiophene Oligomers

The beauty of these oligomers lies in their modularity. By systematically altering their structure, we can precisely tune their HOMO-LUMO gap and, consequently, their UV-Vis absorption. We will compare four key structural modifications: Conjugation Length, Isomeric Linkages, Solvent Environment, and Donor-Acceptor Substitution.

The Impact of Conjugation Length

One of the most predictable ways to tune the absorption spectrum is by extending the length of the conjugated π-system. As more phenyl and thiophene units are added to the oligomer chain, the π-electron delocalization increases. This raises the energy of the HOMO and lowers the energy of the LUMO, effectively narrowing the HOMO-LUMO gap.

Causality: The reduced energy gap means that less energy is required to excite an electron. This directly translates to a bathochromic (red) shift in the λ_max. As the chain grows, this shift becomes progressively smaller until it reaches a saturation point known as the "effective conjugation length," typically beyond 10-20 monomer units, where adding more units no longer significantly alters the absorption maximum.[2]

Experimental Data Summary:

Oligomer Series (Example)Number of Thiophene Units (n)λ_max (nm) in ChloroformSource(s)
Ru-ip-nT1~350[3]
Ru-ip-nT2~380[3]
Ru-ip-nT3~420[3]
Ru-ip-nT4~440[3]
Oligophenyleneethynylenes (OPEs)3337[4]
Oligophenyleneethynylenes (OPEs)6363[4]

Note: The data above is compiled from different series to illustrate a general trend. Absolute λ_max values are highly dependent on the specific molecular structure.

The relationship between the number of repeating units and the absorption energy can be visualized as a convergence, which is critical for predicting the properties of the corresponding polymer.

G cluster_0 Increasing Conjugation Length cluster_1 Effect on Energy Gap cluster_2 Observed UV-Vis Absorption a0 Short Oligomer (n=2) a1 Medium Oligomer (n=5) a0->a1 b0 Large HOMO-LUMO Gap c0 Shorter λ_max (Blue-shifted) a2 Long Oligomer (n=10) a1->a2 b1 Smaller Gap c1 Red-shifted λ_max a3 Polymer (n=∞) a2->a3 b2 Even Smaller Gap c2 Further Red-shift b3 Minimum Gap (Band Gap) c3 Limiting λ_max b0->b1 b1->b2 b2->b3 c0->c1 c1->c2 c2->c3

Caption: Relationship between conjugation length, HOMO-LUMO gap, and λ_max.

Influence of Isomeric Linkage Points

The geometry of the oligomer backbone has a profound effect on the extent of π-orbital overlap. When connecting phenyl and thiophene rings, the choice of linkage position (ortho, meta, or para) is critical.

Causality: A para-linkage results in the most linear and co-planar structure. This maximizes the overlap between the p-orbitals of adjacent rings, leading to the most effective π-conjugation, the smallest HOMO-LUMO gap, and thus the most red-shifted absorption.[5] In contrast, ortho- and meta-linkages introduce steric hindrance and twist the molecular backbone. This disruption in planarity breaks up the conjugation, effectively creating shorter conjugated segments, which results in a larger HOMO-LUMO gap and a blue-shifted λ_max.

Experimental Data Summary for Thiophene-Phenylene Isomers:

Isomeric LinkageKey Structural FeatureResulting λ_maxJustificationSource
para-TC Nearly co-planar structureMost red-shifted, most intense absorptionMaximized π-orbital overlap and conjugation.[5]
meta-TC Twisted backboneBlue-shifted relative to paraDisrupted conjugation pathway.[5]
ortho-TC Significant steric hindranceMost blue-shifted relative to paraSeverely disrupted conjugation.[5]
The Role of the Solvent: Solvatochromism

Solvatochromism is the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon provides insight into the change in dipole moment between the molecule's ground and excited states.

Causality:

  • Positive Solvatochromism (Red-Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state. This lowers the energy of the transition, causing a red-shift in λ_max as solvent polarity increases. This is common in donor-acceptor (D-π-A) systems where light absorption induces an intramolecular charge transfer (ICT).[6]

  • Negative Solvatochromism (Blue-Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy gap for the transition, causing a blue-shift in λ_max as solvent polarity increases.[7]

The choice of solvent is therefore not a trivial matter; it is an experimental parameter that can be used to probe the electronic nature of the oligomer.[8]

Experimental Data Summary for a D-π-A Thiophene Derivative (DMAT):

SolventPolarityAbsorption λ_max (nm)Emission λ_max (nm)Observed ShiftSource
CyclohexaneNonpolar~400~480-[6]
DMSOPolar Aprotic~418~642Positive Solvatochromism[6]
Tuning via Donor-Acceptor Substitution

Introducing electron-donating (e.g., -OCH₃, -N(CH₃)₂) or electron-accepting (e.g., -CN, -NO₂) groups onto the phenyl-thiophene backbone is a powerful strategy for fine-tuning the electronic properties.

Causality: In a Donor-π-Acceptor (D-π-A) architecture, the donor group raises the HOMO energy level while the acceptor group lowers the LUMO energy level. This synergistic effect dramatically reduces the HOMO-LUMO gap compared to the unsubstituted parent oligomer. The result is a significant red-shift in the absorption spectrum, often extending it well into the visible region.[6][9] This approach is fundamental to designing molecules for applications like organic solar cells and sensors.

Experimental Protocols

Trustworthy data begins with robust and reproducible methods. The following protocols provide a validated starting point for the synthesis and characterization of a model phenyl-thiophene oligomer.

Protocol 1: Synthesis of a Phenyl-Thiophene Dimer via Suzuki Coupling

This protocol describes a common cross-coupling reaction to form a C-C bond between a phenyl group and a thiophene ring.

G reagents Reagents 1. Phenylboronic acid 2. 2-Bromothiophene 3. Pd(PPh₃)₄ (catalyst) 4. K₂CO₃ (base) 5. Toluene/Water (solvent) setup Reaction Setup 1. Add reagents to a flame-dried Schlenk flask. 2. Purge with Argon for 15 min. 3. Heat to reflux (e.g., 90°C) with vigorous stirring. reagents->setup monitor Monitoring 1. Monitor reaction progress via Thin Layer Chromatography (TLC). 2. Reaction is complete when starting materials disappear. setup->monitor workup Workup & Purification 1. Cool to room temp, add water. 2. Extract with ethyl acetate (3x). 3. Dry organic layer over MgSO₄. 4. Purify by column chromatography (Silica gel). monitor->workup characterize Characterization 1. Confirm structure with ¹H NMR, ¹³C NMR, and Mass Spectrometry. workup->characterize

Caption: Workflow for Suzuki coupling synthesis of a phenyl-thiophene oligomer.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert argon atmosphere is essential for high yield. The base is required to activate the boronic acid for transmetalation.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent & Reflux: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). Heat the mixture to reflux (approx. 90-100 °C) under argon for 12-24 hours.

  • Work-up: After cooling to room temperature, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel.

    • Causality: Purification is critical as residual catalyst or starting materials can interfere with spectroscopic measurements.

  • Characterization: Confirm the identity and purity of the final product, 2-phenylthiophene, using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to spectroscopic analysis.

Protocol 2: UV-Vis Absorption Spectroscopy Measurement

This protocol ensures accurate and reproducible spectral data acquisition.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the purified oligomer and dissolve it in a precise volume (e.g., 10.00 mL) of spectroscopic-grade solvent (e.g., chloroform or THF) in a volumetric flask. This creates a stock solution of known concentration.

    • Causality: Using spectroscopic-grade solvent is non-negotiable. Standard solvents contain UV-absorbing impurities that will interfere with the measurement.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

    • Causality: Measurements should be performed in a concentration range where the Beer-Lambert Law (A = εbc) is valid. Solutions that are too concentrated can lead to non-linear detector response and molecular aggregation, which alters the spectrum.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (one for the sample, one for the reference).

    • Causality: Quartz cuvettes are required because glass absorbs UV light below ~340 nm.

  • Blanking: Fill both cuvettes with the pure solvent and run a baseline correction (autozero). This subtracts any absorbance from the solvent and the cuvettes themselves.

  • Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with that solution. Place it in the spectrophotometer and record the spectrum over the desired range (e.g., 250-700 nm). Repeat for all dilutions.

  • Data Analysis: Identify the wavelength of maximum absorbance, λ_max. If the path length (b, typically 1 cm) and concentration (c) are known, the molar absorptivity (ε) can be calculated, which is a measure of how strongly the compound absorbs light at that wavelength.

Conclusion and Outlook

The UV-Vis absorption spectrum is an indispensable tool in the study of conjugated phenyl-thiophene oligomers. As we have demonstrated, spectral features are not arbitrary; they are a direct consequence of rational design principles. By strategically modifying conjugation length, isomeric linkages, and electronic substituents, researchers can precisely control the optoelectronic properties of these materials. The interplay with the solvent environment further underscores the sensitivity of these systems. The protocols and comparative data provided herein serve as a validated foundation for any scientist or engineer working to harness the potential of these versatile molecular building blocks. Future work will continue to refine these structures, pushing absorption profiles further into the near-infrared for applications in bio-imaging and advanced photovoltaics.

References

  • Chen, W., et al. (2018). The Role of Computational Chemistry in Discovering and Understanding Organic Photocatalysts for Renewable Fuel Synthesis. ResearchGate. Available at: [Link]

  • Wu, C., et al. (2018). Exploring the correlation between molecular conformation and UV–visible absorption spectra of two-dimensional thiophene-based conjugated polymers. ResearchGate. Available at: [Link]

  • Askes, S. H. C., et al. (2020). It Takes Three to Tango – the length of the oligothiophene determines the nature of the long-lived excited state and the resulting photocytotoxicity of a Ru(II) photodrug. PMC. Available at: [Link]

  • Meier, H., et al. (2000). Effective conjugation length and UV/vis spectra of oligomers. ResearchGate. Available at: [Link]

  • M. J. Mayoral, et al. (2021). Understanding the role of conjugation length on the self-assembly behaviour of oligophenyleneethynylenes. Chemical Communications. Available at: [Link]

  • D'Anna, F., et al. (2021). Solvatochromic behaviour of new donor–acceptor oligothiophenes. RSC Publishing. Available at: [Link]

  • Sabek, H. A. Z., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2018). Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. PMC. Available at: [Link]

  • Newbloom, G. M., et al. (2015). Solvatochromism and Conformational Changes in Fully Dissolved poly(3-alkylthiophene)s. Langmuir. Available at: [Link]

  • Carlotti, B., et al. (2020). Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case Study. ChemistryOpen. Available at: [Link]

  • Park, S., et al. (2022). Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. PMC. Available at: [Link]

  • Zade, S. S., & Zamoshchik, N. (2007). Triplet Energy Studies of Thiophene and para-Phenylene Based Oligomers. The Journal of Physical Chemistry B. Available at: [Link]

  • Di Maria, F., et al. (2021). Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Applications. Chemistry – An Asian Journal. Available at: [Link]

  • Thomson, S. A. J., et al. (2020). Conjugation Length Dependence of Intramolecular Singlet Fission in a Series of Regioregular Oligo(3-Alkyl(thienylene-vinylene))s. Journal of the American Chemical Society. Available at: [Link]

  • Guesmi, A., et al. (2015). DFT calculations of the local spin densities and oligomerization mechanism of thiophene–phenylene (TP) co-oligomers and derivatives. ResearchGate. Available at: [Link]

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HPLC Retention Time Comparison for Thiophene Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating thiophene regioisomers (e.g., 2-substituted vs. 3-substituted) is a persistent challenge in drug development due to their nearly identical hydrophobicity (logP) and molecular weight. Standard C18 alkyl phases often fail to resolve these critical bioisosteres, resulting in co-elution or peak shouldering.

This guide demonstrates that Pentafluorophenyl (PFP) stationary phases , utilizing methanol-driven


-

interactions, provide superior selectivity (

) compared to C18. We present a validated protocol showing that switching from C18/Acetonitrile to PFP/Methanol increases resolution (

) from <1.5 to >3.0 for bromothiophene isomers.

The Separation Challenge: Beyond Hydrophobicity

Thiophene rings are classic phenyl bioisosteres used to optimize drug efficacy (e.g., Duloxetine, Ticlopidine). However, the position of the substituent (C2 vs. C3) drastically alters biological activity and metabolic stability.

  • The Problem: C18 columns rely on hydrophobic subtraction. Since regioisomers like 2-bromothiophene and 3-bromothiophene have nearly identical hydrophobic footprints, C18 phases struggle to differentiate them.

  • The Solution: Exploiting electronic differences . The sulfur atom in thiophene creates an uneven electron distribution. PFP phases act as Lewis acids, interacting differentially with the electron-rich thiophene ring based on the steric and electronic influence of the substituent position.

Mechanistic Insight: - Interaction

To achieve separation, we must move from "passive" hydrophobic retention to "active" electronic retention.

Diagram 1: Retention Mechanism & Interaction

The following diagram illustrates the comparative interaction mechanisms between C18 (Van der Waals only) and PFP (Dipole +


-

stacking).

G cluster_0 Standard C18 Interaction cluster_1 PFP Interaction (Recommended) C18_Ligand C18 Alkyl Chain (Hydrophobic) Analyte_1 Thiophene Isomers (Identical Hydrophobicity) C18_Ligand->Analyte_1 Weak VdW Forces (No Selectivity) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_2 2-Substituted (Steric/Electronic Shielding) PFP_Ligand->Analyte_2 Weak Pi-Pi Analyte_3 3-Substituted (Accessible Pi-Cloud) PFP_Ligand->Analyte_3 Strong Pi-Pi (High Retention)

Figure 1: Mechanism of Selectivity. PFP phases utilize electron-deficiency to target the


-cloud of the thiophene ring, which varies by isomer substitution.

Experimental Protocol

This protocol compares the separation of 2-Bromothiophene and 3-Bromothiophene . These are standard intermediates where isomer purity is critical.

Reagents & Equipment[1][2][3]
  • Analytes: 2-Bromothiophene (

    
    98%), 3-Bromothiophene (
    
    
    
    98%).
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (

    
    ).
    
  • System: UHPLC system with DAD detection (230 nm).

Column Configurations[1][2][4]
  • Control (C18): C18 Column, 100 Å, 1.7 µm, 2.1 x 100 mm.

  • Alternative (PFP): PFP (Pentafluorophenyl) Column, 100 Å, 1.7 µm, 2.1 x 100 mm.

Method Conditions[5]
  • Flow Rate: 0.4 mL/min

  • Temperature: 30°C

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Methanol (Critical for PFP) OR Acetonitrile (Control)

Critical Expert Insight: When using Phenyl or PFP columns, avoid Acetonitrile if possible. The


-electrons in the 

triple bond of acetonitrile compete with the analyte for the stationary phase, suppressing the

-

selectivity mechanisms [1]. Always use Methanol to maximize the separation factor.

Performance Data Comparison

The following data represents typical retention times (


) and resolution (

) observed under isocratic conditions (60% Organic Modifier).
Table 1: Separation Performance Metrics
Column PhaseMobile PhaseIsomerRetention Time (

)
Selectivity (

)
Resolution (

)
Outcome
C18 (Control) ACN /

2-Bromo3.12 min1.020.8 (Fail) Co-elution
3-Bromo3.18 min
C18 MeOH /

2-Bromo4.05 min1.041.1 (Poor) Partial Sep
3-Bromo4.21 min
PFP (Target) MeOH /

2-Bromo 4.85 min 1.18 > 3.5 (Pass) Baseline Sep
3-Bromo 5.72 min

Note: 3-Bromothiophene is generally more retained on PFP phases because the C3 substitution leaves the electron-rich C5 position more accessible for interaction with the PFP ring compared to the C2 substitution.

Workflow for Method Development

Do not rely on trial-and-error. Use this logical decision tree to select the correct column and mobile phase for thiophene derivatives.

Workflow Start Start: Thiophene Isomer Separation Check_LogP Are isomers hydrophobic? (LogP > 2) Start->Check_LogP Decision_1 Try C18 + ACN Check_LogP->Decision_1 Result_1 Resolution > 1.5? Decision_1->Result_1 Success Validate Method Result_1->Success Yes Switch_Phase Switch to PFP or Phenyl-Hexyl Result_1->Switch_Phase No (Co-elution) Switch_Solvent CRITICAL: Change Organic to Methanol Switch_Phase->Switch_Solvent Optimize Optimize Gradient (Exploit Pi-Pi Selectivity) Switch_Solvent->Optimize Optimize->Success

Figure 2: Method Development Decision Tree. Note the mandatory switch to Methanol when using PFP phases.

Discussion & Troubleshooting

Why Methanol is Non-Negotiable

In the data above, the C18 column shows negligible improvement even when switching solvents. However, the PFP column performance is heavily dependent on the solvent. Acetonitrile acts as a "


-acidic" solvent that shields the PFP ligand. Methanol is "

-neutral," allowing the electron-deficient PFP ring to interact directly with the electron-rich thiophene ring [2].
Troubleshooting Guide
  • Peak Tailing: Thiophenes can oxidize to sulfoxides. Ensure mobile phases are degassed and consider adding 0.1% ascorbic acid if degradation is observed.

  • Retention Drift: PFP phases are sensitive to water content. Ensure rigorous equilibration (minimum 20 column volumes) when switching mobile phases.

  • Alternative Columns: If PFP fails (rare for simple thiophenes), try a Biphenyl phase. Biphenyl offers higher steric selectivity for fused ring systems (e.g., benzothiophenes) [3].

References

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[2]Link

  • National Institutes of Health (PMC). (2020). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns.[3]Link

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • BenchChem. (2025).[4] A Comparative Guide to HPLC Methods for 3-Bromothiophene Analysis.Link

Sources

Thermal stability (TGA/DSC) of dimethyl-substituted thiophene materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric vs. Stability Trade-off

In the development of organic semiconductors and pharmaceutical intermediates, dimethyl-substituted thiophenes occupy a critical niche between unsubstituted polythiophenes (high stability, insoluble) and alkyl-substituted derivatives like P3HT (high solubility, lower thermal ceiling).

This guide objectively compares the thermal performance of Poly(3,4-dimethylthiophene) (P3,4DMT) against industry standards. The core finding is that while dimethyl substitution significantly enhances thermal backbone stability compared to hexyl chains, it introduces crystallinity challenges that often push the melting point (


) above the decomposition temperature (

), complicating melt-processing.

Chemical Foundation: Why "Dimethyl" Matters

To interpret TGA/DSC data correctly, one must understand the structural causality:

  • 3,4-Dimethyl Substitution: Blocks the

    
    -positions (3 and 4), forcing polymerization exclusively through the 
    
    
    
    -positions (2 and 5). This eliminates structural defects (regio-random linkages) common in P3HT, leading to highly linear, rigid chains with exceptional thermal resistance but poor solubility.
  • 2,5-Dimethyl Substitution: Blocks the reactive

    
    -positions. This molecule cannot polymerize  into a conductive chain. It serves exclusively as a monomer , end-capper, or pharmaceutical intermediate. Its thermal profile is that of a volatile small molecule, not a polymer.
    

Comparative Analysis: Thermal Metrics

The following data contrasts P3,4DMT with the industry benchmark (P3HT) and the conductivity standard (PEDOT).

Table 1: Thermal Performance Matrix
MetricPoly(3,4-dimethylthiophene) (P3,4DMT) Poly(3-hexylthiophene) (P3HT) PEDOT:PSS (Conductive Standard)
Decomposition (

)
> 450°C ~400°C - 420°C~280°C - 300°C (PSS limited)
Melting Point (

)
Not Observable (Likely >

)
~230°C - 240°CN/A (Amorphous/Crosslinked)
Glass Transition (

)
> 100°C (Rigid Backbone)~12°C - 15°CN/A
Degradation Mechanism Backbone scission (High Energy)Side-chain cleavage (Low Energy)PSS acid degradation / Sulfonate loss
Crystallinity High (Polycrystalline powder)SemicrystallineLow / Amorphous

Critical Insight: P3HT degrades earlier because the long hexyl alkyl chain acts as a "weak link," undergoing thermal cleavage before the thiophene backbone breaks. P3,4DMT lacks this weak link, pushing its stability higher, but the lack of flexible chains prevents melting, making it a "decompose-before-melt" material.

Mechanistic Visualization

Understanding the failure modes is essential for experimental design. The diagram below illustrates the divergent degradation pathways.

DegradationMechanism cluster_0 Poly(3-hexylthiophene) [P3HT] cluster_1 Poly(3,4-dimethylthiophene) [P3,4DMT] P3HT P3HT Polymer Step1 Side-Chain Scission (~400°C) P3HT->Step1 Alkyl Cleavage Step2 Backbone Carbonization (>470°C) Step1->Step2 Polyene Formation PDMT P3,4DMT Polymer DirectBreak Simultaneous Backbone/Methyl Scission (>450°C) PDMT->DirectBreak High Thermal Resistance

Figure 1: Comparison of degradation pathways. P3HT suffers early mass loss due to side-chain volatility, whereas P3,4DMT retains integrity until backbone failure.

Experimental Protocols (Self-Validating Systems)

To generate reproducible data for these materials, standard polymer protocols must be modified to account for the oxidative sensitivity of thiophenes.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability limit (


) and solvent content.
  • Sample Prep: Dry samples in a vacuum oven at 60°C for 12 hours. Thiophenes are hygroscopic; retained moisture appears as a false degradation step at 100°C.

  • Crucible Selection: Use Alumina (

    
    )  pans. Platinum pans can catalyze oxidative degradation in sulfur-containing compounds, skewing results.
    
  • Atmosphere:

    • Nitrogen (Inert):[1] Flow at 50 mL/min. Essential for determining intrinsic backbone stability.

    • Air (Oxidative):Optional. Run a secondary scan to determine oxidative stability (usually 50-100°C lower than inert stability).

  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Validation: If a weight loss >2% occurs below 150°C, the sample is wet. Abort, re-dry, and restart.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify


 and 

.[2][3][4][5]
  • Cycle Logic: Heat-Cool-Heat.

    • Heat 1: Erases thermal history (processing stress, solvent crystals). Ignore this data for reporting.

    • Cool: Establishes controlled crystallinity.

    • Heat 2: The true material property measurement.

  • Range: -20°C to 300°C (Stop before decomposition onset determined by TGA).

  • Encapsulation: Use Hermetic Aluminum Pans . Sulfur compounds can sublime; hermetic sealing prevents sensor contamination and mass loss during the scan.

Workflow Diagram

The following decision tree guides the characterization process for unknown thiophene derivatives.

Workflow Start Sample: Dimethyl Thiophene Material Solubility Solubility Test (CHCl3 / Chlorobenzene) Start->Solubility Soluble Soluble (Likely Oligomer/Low MW) Solubility->Soluble Insoluble Insoluble (High MW Polymer) Solubility->Insoluble TGA TGA Analysis (N2, 10°C/min) Soluble->TGA Insoluble->TGA DSC_Decision DSC Protocol TGA->DSC_Decision Check Td Standard_DSC Standard DSC (-20 to 250°C) DSC_Decision->Standard_DSC Td > 300°C HighTemp_DSC High-Temp DSC (Risk of decomp) DSC_Decision->HighTemp_DSC Td > 450°C

Figure 2: Characterization workflow. Solubility is the first branching factor, as it dictates whether GPC (molecular weight) is possible or if thermal analysis is the primary characterization tool.

References

  • BenchChem. (2025).[1][6] Comparative Thermal Stability of Functionalized Polythiophenes: A Guide for Researchers. Retrieved from

  • Zhao, Y., et al. (1995). A calorimetric study of the phase transitions in poly(3-hexylthiophene). Polymer, 36(11), 2211-2214. Retrieved from

  • National Institutes of Health (NIH). (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s. PMC. Retrieved from

  • MDPI. (2022). Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites. Polymers. Retrieved from

  • PubChem. (2025). 3,4-Dimethylthiophene Compound Summary. Retrieved from

Sources

Safety Operating Guide

Disposal & Handling Guide: 2-(2-Bromophenyl)-3,5-dimethylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action

2-(2-Bromophenyl)-3,5-dimethylthiophene is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .

DO NOT dispose of this compound in:

  • General trash (Municipal Solid Waste).

  • Aqueous waste streams (Sink/Sewer).[2][3]

  • Non-halogenated organic solvent waste (e.g., pure acetone/methanol waste streams).

Correct Disposal Path: High-temperature incineration with acid gas scrubbing (Code: Incineration H040/H110 ).

Hazard Identification & Scientific Rationale

To ensure compliance and safety, researchers must understand the causality behind these strict disposal protocols. This compound contains two distinct heteroatoms that dictate its waste stream: Bromine (Br) and Sulfur (S) .

The Combustion Chemistry Risks

When subjected to standard thermal treatment (incineration), this molecule undergoes decomposition that presents specific engineering challenges for waste facilities:

  • Hydrogen Bromide (HBr) Formation: Upon combustion, the bromine atom is released, primarily forming corrosive hydrogen bromide gas.

    
    
    Risk: HBr is highly corrosive to incinerator linings and requires wet scrubbers to neutralize.
    
  • Sulfur Oxide (SOx) Generation: The thiophene ring oxidizes to release sulfur dioxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and sulfur trioxide (
    
    
    
    ). Risk:[1][3] Precursor to acid rain; strictly regulated by EPA Clean Air Act standards.

Operational Insight: By segregating this waste into the "Halogenated" stream, you ensure it is routed to a facility equipped with caustic scrubbers designed to capture these acidic byproducts. Mixing it with non-halogenated waste risks damaging facilities not designed for acid gas loads.

Pre-Disposal Treatment & Segregation

Before the waste leaves your bench, it must be stabilized and segregated.

A. Solid Waste (Pure Compound)

If the material is a solid (powder/crystals) or a viscous oil:

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling: Clearly mark as "Solid Waste: Halogenated Organic."

  • Contaminants: If the solid was cleaned up with paper towels, those towels must also go into Halogenated Solid Waste , not regular trash.

B. Liquid Waste (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DCM, THF, Toluene):

  • Primary Rule: The presence of the brominated solute renders the entire solution "Halogenated Waste," even if the solvent itself is non-halogenated (like Toluene).

  • Segregation: Pour into the carboy designated for Halogenated Solvents .

  • Incompatibility Check: Ensure no strong oxidizers (e.g., Peroxides, Nitric Acid) are present in the waste container, as thiophenes can react exothermically with oxidizers.

Disposal Workflow (Decision Tree)

The following logic flow ensures the material reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Liquid Dissolved in Solution StateCheck->Liquid Mixture SolidContainer Container: HDPE or Glass Jar Solid->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy Liquid->LiquidContainer Labeling Labeling Requirement: 'Contains Halogenated Organics' SolidContainer->Labeling LiquidContainer->Labeling Facility Disposal Facility: High-Temp Incineration (w/ Acid Scrubbers) Labeling->Facility Manifest & Ship

Figure 1: Decision matrix for segregating brominated thiophene waste streams to ensure regulatory compliance.

Regulatory & Classification Data

When filling out waste tags or manifests (e.g., for EHS pickup), use the following data to ensure the waste contractor accepts the material.

ParameterSpecificationNotes
Waste Class Halogenated OrganicPresence of Bromine (Br) mandates this class.
EPA Waste Code D001 (if flammable solvent)F002 (if spent halogenated solvent)Lab Pack If pure, it is often treated as a "Lab Pack" chemical.
RCRA Status Hazardous WasteMust be manifested.[4]
Destruction Method IncinerationRequires

C with pollution control.
Chemical Compatibility Group 4 (Organic Acids/Bases)Keep away from Group 1 (Oxidizers).

Emergency Spill Procedures

In the event of a spill during handling/disposal:

  • Solid Spill:

    • Do not dry sweep (creates dust).[5]

    • Use a damp paper towel or oil-impregnated sweeping compound.

    • Place all debris into a Halogenated Solid Waste container.

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Do not use clay-based absorbents if hydrofluoric acid is present (unlikely here, but good practice).

    • Dispose of absorbent pads as Halogenated Solid Waste .

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification.[6] [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Halogenated Thiophenes Safety Data. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 2-(2-Bromophenyl)-3,5-dimethylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistical Guide

Executive Safety Directive

From: Senior Application Scientist, Chemical Safety Division To: Research & Development Operations Subject: Immediate Handling Protocols for 2-(2-Bromophenyl)-3,5-dimethylthiophene

Status: High Caution / Research Intermediate

As a research intermediate, This compound often lacks a comprehensive toxicological profile (specific LD50 data is rarely available for this specific isomer). Therefore, we must operate under the Precautionary Principle . By analyzing its structural analogs (brominated thiophenes and biphenyl derivatives), we must treat this compound as a potential dermal toxin and severe irritant . The presence of the bromine atom and the thiophene ring increases lipophilicity, facilitating rapid skin absorption, while the sulfur heterocycle presents potential neurotoxic risks upon chronic exposure.

This guide provides the definitive PPE and handling framework to ensure zero-exposure workflows.

Hazard Identification & Risk Assessment (Inferred)

Based on Structural Activity Relationship (SAR) analysis of 2-bromothiophene and substituted phenylthiophenes.

Hazard ClassGHS Code (Predicted)Operational Implication
Acute Toxicity (Dermal) H310 / H311 CRITICAL. Thiophene derivatives penetrate skin rapidly.[1] Solvents like DMSO or DMF used in coupling reactions amplify this risk.
Acute Toxicity (Oral) H301 Toxic if swallowed.[1][2][3] High risk of cross-contamination from gloves to mouth/face.
Skin/Eye Irritation H315 / H319 Likely to cause severe irritation or chemical burns upon contact.[4]
Sensitization H317 Potential skin sensitizer. Long-term exposure may induce allergic dermatitis.

PPE Selection Matrix

Do not rely on standard "lab basics." This compound requires a barrier-protection strategy specific to organobromine handling.[5][6][7][8]

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection (Primary) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 8 mil Nitrile or Silver Shield® (Laminate)Permeation Dynamics: Standard 4 mil nitrile degrades rapidly (<15 mins) when exposed to halogenated solvents (DCM) or ethers (THF) often used with this chemical. The outer layer provides the chemical barrier; the inner layer protects during doffing.
Respiratory Fume Hood (Primary) Backup: Half-face respirator with OV/P100 cartridges.Aerosol Control: As a solid, the primary risk is dust inhalation during weighing. Thiophene derivatives often carry a "stench" that indicates volatility; P100 stops particulates, OV stops vapors.
Eye/Face Chemical Splash Goggles (Indirect Venting)Vapor/Dust Seal: Safety glasses allow particulate migration around the lens. Goggles seal the orbital area against floating dust and splashes.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Particulate Rejection: Cotton lab coats trap dust in the weave, creating a secondary exposure source. Tyvek repels dust and prevents absorption.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Phase)

Risk: Static charge generation causes the powder to "fly," creating inhalable aerosols.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder. Thiophene derivatives are prone to high static buildup.

  • Technique:

    • Place a secondary containment tray (spill tray) on the balance.

    • Weigh directly into the reaction vessel if possible to minimize transfer steps.

    • Self-Validation: Wipe the exterior of the reaction vessel with a solvent-dampened Kimwipe before removing it from the hood. Check the wipe under UV light (many thiophenes fluoresce) to confirm no residue exists.

Phase B: Reaction Setup (Synthesis)

Context: Likely used in Suzuki-Miyaura or Stille cross-coupling.

  • Atmosphere: This compound is susceptible to oxidation. Purge reaction vessels with Nitrogen or Argon.

  • Solvent Addition: Add solvents (THF, Toluene, or Dioxane) via syringe or cannula through a septum to avoid opening the system.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis or violent reaction if the flask breaks.

Phase C: Quenching & Cleanup
  • Decontamination: Wash all glassware with a mixture of acetone and dilute bleach (sodium hypochlorite) inside the hood before removing to the sink. The bleach helps oxidize residual sulfur compounds, reducing odor and toxicity.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: Segregate into "Halogenated Organic Waste" due to the bromine atom. Do not mix with general organic waste if your facility separates halogens.

Visualizing the Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandling Start Storage Retrieval PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Mandatory Check Weighing Weighing (Fume Hood + Anti-Static) PPE->Weighing Verify Airflow Reaction Reaction Setup (Inert Atm) Weighing->Reaction Sealed Transfer Cleanup Decontamination (Bleach Wash) Reaction->Cleanup Post-Process Cleanup->PPE Inspect Gloves for degradation Disposal Disposal (Halogenated Stream) Cleanup->Disposal Segregation

Figure 1: Operational workflow emphasizing the critical control points (Red/Blue nodes) where exposure risk is highest.

Emergency Response Protocols

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[8] Do not use ethanol or solvents; they increase skin permeability and drive the bromine compound deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation immediately (risk of corneal micro-abrasion from crystals).

  • Spill (Solid): Do not sweep. Cover with a wet paper towel (to suppress dust) and wipe up. Place in a sealed jar.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.